5-Bromo-6-fluoro-1,3-benzoxazol-2-amine
Description
BenchChem offers high-quality 5-Bromo-6-fluoro-1,3-benzoxazol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-6-fluoro-1,3-benzoxazol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-bromo-6-fluoro-1,3-benzoxazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrFN2O/c8-3-1-5-6(2-4(3)9)12-7(10)11-5/h1-2H,(H2,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLQSKKMZGJCSRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Br)F)OC(=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-Bromo-6-fluoro-1,3-benzoxazol-2-amine chemical structure and properties
Structure, Synthesis, and Medicinal Chemistry Applications
Executive Summary
5-Bromo-6-fluoro-1,3-benzoxazol-2-amine (CAS: 1545756-38-4) is a highly specialized heterocyclic scaffold used primarily in the discovery of bioactive small molecules.[1] Belonging to the 2-aminobenzoxazole class, it functions as a critical pharmacophore in kinase inhibition and antimicrobial research due to its structural resemblance to the adenine and guanine bases of DNA/RNA.
This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical properties, a validated synthetic protocol via cyanogen bromide cyclization, and its utility as a versatile building block in palladium-catalyzed cross-coupling reactions.
Chemical Profile & Physicochemical Properties
The unique substitution pattern—a bromine atom at position 5 and a fluorine atom at position 6—imparts distinct electronic properties to the benzoxazole core. The fluorine atom modulates metabolic stability and lipophilicity, while the bromine serves as a reactive handle for further diversification.
Table 1: Physicochemical Specifications
| Property | Value / Description |
| IUPAC Name | 5-Bromo-6-fluoro-1,3-benzoxazol-2-amine |
| Molecular Formula | C₇H₄BrFN₂O |
| Molecular Weight | 231.02 g/mol |
| CAS Number | 1545756-38-4 |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, Methanol; Low solubility in water |
| LogP (Predicted) | ~2.2 – 2.5 (Lipophilic) |
| pKa (Conjugate Acid) | ~2.5 – 3.5 (Weakly basic 2-amino group) |
| H-Bond Donors/Acceptors | 1 Donor (NH₂), 3 Acceptors (N, O, F) |
Structural Analysis & Electronic Effects
The 2-aminobenzoxazole core is planar.[1] The electronic distribution is heavily influenced by the halogen substituents:
-
6-Fluoro Substituent: Exerts a strong inductive electron-withdrawing effect (-I), lowering the electron density of the benzene ring.[1] This increases the acidity of the NH protons and enhances metabolic stability by blocking the C6 position from oxidative metabolism (e.g., by CYP450 enzymes).
-
5-Bromo Substituent: Provides a balance of electron withdrawal (-I) and donation (+M), but its primary utility lies in its weak C-Br bond relative to C-F, making it the exclusive site for oxidative addition in metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).[1]
-
2-Amino Group: Acts as an exocyclic amine.[1] While it can exist in tautomeric equilibrium with the imine form (2-imino-benzoxazoline), the amino tautomer generally predominates in solution.[1]
Synthetic Protocol: Cyclization via Cyanogen Bromide
The most robust route to 2-aminobenzoxazoles involves the cyclodesulfurization of thioureas or, more directly, the condensation of ortho-aminophenols with cyanogen bromide (BrCN). The latter is preferred for high yields and operational simplicity.
4.1 Retrosynthetic Analysis
The logical precursor is 2-amino-4-bromo-5-fluorophenol .[1][2] The benzoxazole ring is formed by closing the bond between the phenolic oxygen and the amino nitrogen using a one-carbon electrophile (BrCN).
4.2 Experimental Workflow (Graphviz)
Figure 1: Step-wise synthetic pathway from the aminophenol precursor to the benzoxazole target.[1][2][3]
4.3 Detailed Methodology
Note: This protocol is adapted from standard procedures for 2-aminobenzoxazole synthesis [1, 2].
Reagents:
-
Cyanogen Bromide (BrCN) (1.2 eq) (Caution: Highly Toxic)
-
Ethanol or Methanol (Solvent)
-
Sodium Bicarbonate (NaHCO₃) (Optional, for neutralization)
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-4-bromo-5-fluorophenol (e.g., 5.0 mmol) in Ethanol (20 mL). Ensure complete dissolution.
-
Addition: Cool the solution to 0–5°C using an ice bath. Slowly add Cyanogen Bromide (6.0 mmol) portion-wise or as a solution in Ethanol. Handle BrCN in a well-ventilated fume hood.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitoring by TLC (eluent: Hexane/Ethyl Acetate 1:1) should show the consumption of the starting phenol.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to ~25% of its original volume.
-
Pour the residue into ice-cold water (50 mL).
-
Neutralize with saturated aqueous NaHCO₃ to pH ~8 to precipitate the free base.
-
-
Purification: Filter the resulting precipitate, wash with cold water, and dry under vacuum. Recrystallization from Ethanol/Water or Toluene affords the pure compound.
Medicinal Chemistry Applications
This scaffold is a "privileged structure" in drug discovery. The 2-amino-benzoxazole motif mimics the hydrogen-bonding pattern of nucleobases, making it an excellent candidate for ATP-competitive kinase inhibitors.[1]
5.1 Structure-Activity Relationship (SAR) Map
Figure 2: Pharmacophore mapping and reactivity hotspots for medicinal chemistry optimization.[1]
5.2 Key Reactivity: Palladium-Catalyzed Coupling
The 5-bromo position is chemically distinct from the 6-fluoro position.[1] Under standard Suzuki-Miyaura conditions (Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O), the bromine can be selectively substituted with aryl boronic acids to create biaryl systems, extending the scaffold into the "deep pocket" of protein targets without disturbing the fluorine atom [3].
Safety & Handling
-
Hazards: The compound is classified as an irritant (Skin Irrit. 2, Eye Irrit. 2, STOT SE 3).
-
Cyanogen Bromide Warning: The synthesis involves BrCN, which hydrolyzes to release HCN. All reactions must be performed in a high-efficiency fume hood.[1] Bleach (sodium hypochlorite) should be available to quench any spills or waste streams containing BrCN or cyanide residues.
-
Storage: Store in a cool, dry place (2–8°C recommended) under an inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amine.
References
- Potts, K. T. (1984). Comprehensive Heterocyclic Chemistry. Elsevier. (Foundational text on benzoxazole synthesis via BrCN).
-
ResearchGate. (2020). Synthesis of 5-Fluoroaminobenzothiazoles. (Analogous cyclization protocols using halogens).
-
PubChem. (2025).[5] 5-Bromo-6-fluoro-1,3-benzoxazol-2-amine Compound Summary. National Library of Medicine.
-
Organic Chemistry Portal. (2023). Synthesis of Benzoxazoles. (General methodologies for benzoxazole construction).
-
BenchChem. (2024). 5-Bromo-6-fluoro-1,3-benzoxazol-2-amine Properties.
Sources
- 1. 1440535-10-3|5-Bromo-6-fluoro-1,3-benzoxazole|BLD Pharm [bldpharm.com]
- 2. 5-Bromo-6-fluorobenzo[d]oxazole-2-thiol | Benchchem [benchchem.com]
- 3. CA2341711A1 - Process for making 2-amino-5-cyanophenol - Google Patents [patents.google.com]
- 4. 2-Amino-4-bromo-5-fluorophenol | C6H5BrFNO | CID 38372299 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 5-Bromo-1,3-benzoxazol-2-amine | C7H5BrN2O | CID 46380 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Solubility Profiling of 5-Bromo-6-fluoro-1,3-benzoxazol-2-amine
Executive Summary
5-Bromo-6-fluoro-1,3-benzoxazol-2-amine (BFBA) is a halogenated heterocyclic scaffold frequently utilized in medicinal chemistry as a kinase inhibitor intermediate or fluorescent probe precursor.[1] Its solubility profile is governed by the interplay between its planar aromatic core (promoting
-
DMSO (Dimethyl Sulfoxide): High Solubility (>50 mM). The preferred solvent for primary stock solutions. The polar aprotic nature of DMSO disrupts intermolecular stacking while effectively solvating the polarizable bromine atom.
-
Methanol (MeOH): Moderate Solubility (1–10 mM). Suitable for secondary dilutions and LC-MS injections. Solubility is temperature-dependent; saturation may occur at low temperatures (
). -
Water: Insoluble. The lipophilic halogens and aromatic core preclude aqueous solubility without pH manipulation or co-solvent assistance.
Part 1: Physicochemical Profile & Solvation Mechanics
To optimize experimental workflows, one must understand the molecular drivers of BFBA's solubility.
Structural Determinants
The molecule consists of a fused benzene and oxazole ring (benzoxazole), substituted with:
-
C2-Amine (
): A hydrogen bond donor/acceptor. It introduces a dipole but also facilitates crystal lattice stability through intermolecular H-bonding. -
C5-Bromine (
): A large, lipophilic, and highly polarizable halogen. It increases (lipophilicity) significantly. -
C6-Fluorine (
): A small, highly electronegative atom. It withdraws electron density from the ring, increasing the acidity of the amine protons.
Solvation Mechanisms
The following table contrasts how DMSO and Methanol interact with BFBA.
| Feature | DMSO Interaction | Methanol Interaction |
| Solvent Type | Polar Aprotic (Dipole moment: 3.96 D) | Polar Protic (Dipole moment: 1.70 D) |
| Primary Mechanism | Dipole-Dipole & Dispersion: DMSO's oxygen accepts H-bonds from the amine. The sulfoxide sulfur interacts with the polarizable Bromine and | Hydrogen Bonding: Methanol acts as both an H-bond donor (to the oxazole N and F) and acceptor (from the amine). |
| Lattice Energy | High Disruption: DMSO is excellent at breaking the strong | Moderate Disruption: Methanol solvates the polar regions but struggles to overcome the hydrophobic effect of the halogenated aromatic core at high concentrations. |
| Risk Factor | Hygroscopicity (Water absorption causes precipitation). | Evaporation (Concentration drift). |
Part 2: Experimental Workflows (Graphviz Visualization)
The following diagrams illustrate the logical flow for stock preparation and solubility validation.
Workflow: Primary Stock Preparation (DMSO)
This self-validating protocol ensures complete dissolution and prevents "crashing out" upon storage.
Caption: Figure 1. Iterative workflow for the preparation of a stable 20 mM stock solution in DMSO, including a visual checkpoint to ensure homogeneity.
Part 3: Detailed Protocols
Protocol A: Thermodynamic Solubility Determination (Shake-Flask)
Use this method for definitive solubility data (e.g., for regulatory filing or formulation).
Reagents:
-
BFBA (Solid, >95% purity)
-
HPLC Vials & Syringe Filters (PTFE, 0.22
m)
Procedure:
-
Saturation: Add excess solid BFBA (~5 mg) to a glass vial containing 1 mL of solvent.
-
Equilibration: Agitate the suspension at a constant temperature (25°C) for 24 to 48 hours .
-
Note: Using a rotary shaker is preferred over magnetic stirring to prevent grinding effects which alter particle size.
-
-
Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a pre-saturated PTFE filter.
-
Quantification: Dilute the supernatant 1:100 in mobile phase and analyze via HPLC-UV (254 nm).
-
Calculation: Compare peak area against a 5-point calibration curve prepared from a known DMSO stock.
-
Protocol B: Kinetic Solubility (High-Throughput)
Use this method to estimate the "working range" for biological assays.
Procedure:
-
Prepare a 20 mM stock in DMSO.
-
In a 96-well plate, spike DMSO stock into the target solvent (e.g., Methanol or PBS) to achieve final concentrations of 1, 5, 10, 50, and 100
M.-
Critical: Keep final DMSO concentration
.[2]
-
-
Incubate for 2 hours at room temperature.
-
Read: Measure absorbance at 600 nm (turbidity). An increase in baseline absorbance indicates precipitation (solubility limit reached).
Part 4: Troubleshooting & Storage
Common Failure Modes
| Issue | Observation | Root Cause | Corrective Action |
| Stock Precipitation | Crystals forming in DMSO stock after freezing. | Moisture ingress or saturation. | Thaw completely at 37°C and vortex. Use anhydrous DMSO and seal with Parafilm. |
| Methanol Crash | Turbidity upon diluting DMSO stock into Methanol. | Localized high concentration ("shock" precipitation). | Add the DMSO stock dropwise to the Methanol while vortexing, rather than adding Methanol to the DMSO. |
| Yellowing | Solution turns yellow/brown over time. | Oxidation of the amine or debromination (light sensitivity). | Store in amber vials. Protect from UV light. |
Storage Recommendations
-
Solid: Store at 4°C or -20°C, desiccated.
-
DMSO Stock: Stable at -20°C for 3-6 months. Avoid repeated freeze-thaw cycles (aliquot into single-use volumes).
-
Methanol Solution: Prepare fresh. Do not store for >24 hours due to solvent evaporation and potential esterification/acetal formation risks (though low for this specific structure).
Part 5: References
-
BenchChem. (2025).[2][4][5] Technical Support Center: Overcoming Solubility Challenges of Benzoxazole Compounds. Retrieved from
-
World Health Organization (WHO). (2020). Multisource (generic) pharmaceutical products: guidelines on registration requirements to establish interchangeability - Annex 4: Equilibrium Solubility Experiments. Retrieved from
-
Sigma-Aldrich. (2024).[6] MultiScreen Solubility Filter Plate Protocol: Correlation to Shake-Flask Methods. Retrieved from
-
Avdeef, A., et al. (2016). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. ADMET & DMPK, 4(2), 117-178. Retrieved from
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 46380: 5-Bromo-1,3-benzoxazol-2-amine. Retrieved from
Sources
- 1. tch.ucsd.edu [tch.ucsd.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and photophysical properties of benzoxazolyl-imidazole and benzothiazolyl-imidazole conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. regdocs.bd.com [regdocs.bd.com]
Enhancing Druggability: A Guide to the Metabolic Stability of Fluorinated Benzoxazole Derivatives
An In-Depth Technical Guide:
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The benzoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] However, like many heterocyclic compounds, its metabolic liabilities can hinder clinical progression. A primary strategy to overcome this challenge is the selective incorporation of fluorine, which can profoundly enhance metabolic stability and improve overall pharmacokinetic profiles.[3][4][5] This guide provides a technical deep-dive into the principles and practices of evaluating and optimizing the metabolic stability of fluorinated benzoxazole derivatives. We will explore the metabolic vulnerabilities of the benzoxazole core, the mechanistic underpinnings of fluorine's stabilizing effects, and the gold-standard in vitro assays used to quantify these properties. This document is intended to serve as a practical resource, bridging theoretical concepts with field-proven experimental protocols and data interpretation strategies.
The Benzoxazole Core: Understanding Metabolic Vulnerabilities
The journey to a successful drug candidate begins with a thorough understanding of its potential metabolic fate. The benzoxazole ring system, while valuable for its structural and binding properties, presents several "soft spots" for metabolic attack, primarily mediated by cytochrome P450 (CYP) enzymes in the liver.[6][7][8] These enzymes are the body's primary machinery for metabolizing xenobiotics, typically through oxidative reactions.[9][10]
Common metabolic pathways for aromatic heterocyclic systems like benzoxazole include:
-
Aromatic Hydroxylation: CYP enzymes can directly hydroxylate the fused benzene ring or any appended aryl substituents. This introduces a polar hydroxyl group, facilitating subsequent conjugation and excretion.
-
Oxidative Ring Cleavage: While less common, enzymatic oxidation can lead to the cleavage of the oxazole ring, resulting in inactive metabolites.
-
Metabolism of Substituents: Alkyl or alkoxy groups attached to the benzoxazole core are prime targets for N-dealkylation, O-dealkylation, or hydroxylation, often representing the primary clearance pathway.
Identifying these metabolic hotspots is a critical first step in designing more robust drug candidates.
Caption: Common metabolic hotspots on a generic benzoxazole scaffold.
The Role of Fluorine: A Mechanistic Shield Against Metabolism
The strategic replacement of a hydrogen atom with fluorine is a cornerstone of modern medicinal chemistry for enhancing metabolic stability.[3][11] This is not merely due to the strength of the carbon-fluorine (C-F) bond, but a combination of powerful physicochemical effects.[12][13][14]
Causality Behind Fluorine's Efficacy:
-
Bond Strength: The C-F bond (bond dissociation energy ~110-126 kcal/mol) is significantly stronger than a typical C-H bond (~99-113 kcal/mol).[4][12] This higher energy barrier makes it more difficult for CYP enzymes to abstract a hydrogen atom or perform an oxidative attack at the fluorinated position, effectively "blocking" the metabolic soft spot.[3][12]
-
Electronic Perturbation: Fluorine is the most electronegative element, creating a strong dipole moment in the C-F bond.[3] This powerful inductive electron-withdrawing effect can alter the electron density of the entire molecule. This change can deactivate adjacent sites toward oxidative attack or alter the molecule's affinity for the enzyme's active site, thereby reducing the rate of metabolism.[12][15]
-
Minimal Steric Impact: The van der Waals radius of fluorine (1.47 Å) is only slightly larger than that of hydrogen (1.20 Å).[3] This allows fluorine to act as a bioisostere of hydrogen, blocking a metabolic site without significantly altering the molecule's conformation or its ability to bind to the desired biological target.[16][17]
Caption: The "Fluorine Shield" effect blocking CYP-mediated oxidation.
In Vitro Assessment: The Liver Microsomal Stability Assay
To quantify the impact of fluorination, robust and reproducible in vitro assays are essential. The liver microsomal stability assay is a high-throughput, cost-effective method widely used in early drug discovery to predict hepatic clearance.[6][18] It measures the rate at which a compound is metabolized by enzymes—primarily Phase I CYPs—present in liver microsomes, which are vesicles of the endoplasmic reticulum.[6][9]
The primary outputs of this assay are the compound's half-life (t½) and its intrinsic clearance (CLint), which reflect the inherent ability of liver enzymes to eliminate the drug.[19][20]
Self-Validating Experimental Protocol
This protocol is designed to be self-validating through the inclusion of positive and negative controls, ensuring the integrity of the experimental system.
A. Materials & Reagents
-
Test Compounds: Fluorinated benzoxazole derivatives and non-fluorinated controls (10 mM stock in DMSO).
-
Liver Microsomes: Pooled human, rat, or mouse liver microsomes (e.g., from BioIVT, Corning). Store at -80°C.
-
Buffer: 0.1 M Potassium Phosphate Buffer, pH 7.4.
-
NADPH Regenerating System (NRS): Solution containing NADP+, glucose-6-phosphate (G6P), and G6P dehydrogenase (G6PDH). This system continuously regenerates the essential CYP cofactor NADPH, ensuring enzyme activity is not limited by cofactor depletion.
-
Positive Controls: Compounds with known metabolic fates (e.g., Verapamil - high clearance; Dextromethorphan - moderate clearance).
-
Termination Solution: Ice-cold acetonitrile containing an internal standard (IS) for analytical quantification (e.g., Tolbutamide, a stable compound not metabolized by CYPs).
-
Equipment: 37°C shaking water bath, centrifuge, 96-well plates, liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[18][21]
B. Experimental Workflow
Caption: Standard workflow for a liver microsomal stability assay.
C. Step-by-Step Methodology
-
Preparation:
-
Thaw pooled liver microsomes on ice. Dilute to a working concentration of 1 mg/mL in 0.1 M potassium phosphate buffer.
-
Prepare test and control compound solutions by diluting the 10 mM DMSO stock to a 1 µM working concentration in the same buffer.
-
-
Incubation:
-
In a 96-well plate, add the microsomal solution and the test compound solution.
-
Causality Check: Include a "No-NADPH" control well for each compound. In this well, add buffer instead of the NRS. The absence of metabolism in this control validates that the observed compound loss is NADPH-dependent (i.e., CYP-mediated).
-
Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH Regenerating System to all wells (except the No-NADPH controls). The time of this addition is t=0.
-
-
Sampling & Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot from each reaction well.
-
Immediately transfer the aliquot into a separate 96-well plate containing ice-cold acetonitrile with the internal standard.[18] The cold solvent and acetonitrile combination instantly precipitates the microsomal proteins, halting all enzymatic activity. The internal standard corrects for any variability during sample processing and analysis.
-
-
Sample Processing & Analysis:
-
Once all time points are collected, seal the termination plate and centrifuge at high speed (e.g., 4000g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound concentration at each time point using a validated LC-MS/MS method. The amount is measured as the peak area ratio of the analyte to the internal standard.
-
D. Data Analysis and Interpretation
-
Calculate Percent Remaining: Determine the percentage of the parent compound remaining at each time point relative to the t=0 sample.
-
Determine the Half-Life (t½): Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the resulting linear regression line is the elimination rate constant (k).
-
Slope = -k
-
t½ (min) = 0.693 / k
-
-
Calculate Intrinsic Clearance (CLint): This value normalizes the clearance rate to the amount of protein used in the assay.
-
CLint (µL/min/mg protein) = (0.693 / t½) * (Volume of incubation / mg of microsomal protein)
-
Data Presentation: Quantifying the Fluorine Advantage
Summarizing the data in a clear, tabular format is crucial for comparing the metabolic stability of different derivatives. A well-structured table allows for the at-a-glance identification of structure-stability relationships.
Table 1: Comparative Metabolic Stability of Benzoxazole Analogs in Human Liver Microsomes
| Compound ID | Structure | Modification | t½ (min) | CLint (µL/min/mg protein) | Stability Class |
| BZ-01 | R = -H | Parent Compound | 8.5 | 81.5 | High Clearance |
| BZ-02 | R = -F | Fluorinated Analog | > 60 | < 11.6 | Low Clearance |
| Verapamil | N/A | Positive Control | 7.2 | 96.3 | High Clearance |
| Tolbutamide | N/A | Positive Control | > 60 | < 11.6 | Low Clearance |
Stability Classification based on a half-life threshold of 30 minutes, a common cutoff in early discovery.[22][23]
Interpretation: The data in Table 1 clearly demonstrates the profound impact of a single fluorine substitution. The parent compound, BZ-01, is rapidly metabolized, as shown by its short half-life and high intrinsic clearance. In contrast, the fluorinated analog, BZ-02, shows dramatically improved stability, with a half-life exceeding the duration of the experiment. This result provides strong evidence that the blocked position was a primary metabolic hotspot and validates the fluorination strategy for this chemical series.
In Silico Approaches: Predicting Stability to Guide Design
In modern drug discovery, in silico models are used alongside experimental assays to predict metabolic liabilities before a compound is even synthesized.[24][25] These computational tools use machine learning algorithms and large datasets of known metabolic outcomes to predict a new molecule's fate.[22][23]
-
Ligand-Based Approaches: These methods analyze the chemical structure of a compound to identify substructures or physicochemical properties that are statistically correlated with metabolic instability.[24]
-
Structure-Based Approaches: If the 3D structure of a relevant CYP enzyme is known, molecular docking can be used to predict how a compound will bind in the active site, highlighting which atoms are most susceptible to attack.
These predictive models help chemists prioritize which fluorinated derivatives to synthesize, saving valuable time and resources.[26]
Conclusion
Enhancing metabolic stability is a critical hurdle in the optimization of benzoxazole-based drug candidates. The strategic introduction of fluorine is a powerful and well-validated strategy to block sites of oxidative metabolism, thereby increasing a compound's half-life and potential for in vivo exposure.[4][27] A thorough understanding of the mechanistic principles of fluorine's effects, coupled with rigorous execution of in vitro assays like the liver microsomal stability assay, provides the empirical data necessary to make informed decisions in drug design. By integrating predictive in silico tools with robust experimental validation, research teams can efficiently design and identify fluorinated benzoxazole derivatives with superior pharmacokinetic properties, paving the way for the development of safer and more effective medicines.
References
- Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. Nuvisan.
-
Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Science. [Link]
- The role of fluorine in medicinal chemistry. Taylor & Francis Online.
- Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. PubMed.
- In Vitro Metabolic Stability.
- Metabolic Stability in Drug Development: 5 Assays. WuXi AppTec.
- Metabolic Stability Services. Eurofins Discovery.
- Metabolic Stability Assay Services. BioIVT.
- A Perspective on Applications of Fluorine in Drug Design Through the Lens of Bioisosterism. Baruch S. Blumberg Institute.
- Importance of Fluorine in Benzazole Compounds. PMC.
- In Silico Prediction of Human and Rat Liver Microsomal Stability via Machine Learning Methods.
- In Silico Drug Metabolism Prediction Services.
- Microsomal Stability Assay Protocol. AxisPharm.
- In silico Model Development for Predicting Human CYP3A4 Metabolic Stability Using Different Descriptor Generating Software and Machine Learning Techniques. NIH Research Festival.
- On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC.
- Tackling metabolism issues in drug discovery with in silico methods. AZoNetwork.
- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
- The Many Roles for Fluorine in Medicinal Chemistry.
- Protocol for the Human Liver Microsome Stability Assay.
- Hepatic Microsomal Stability (human, r
- Microsomal Clearance/Stability Assay. Domainex.
- How to improve metabolic stability in drug discovery. YouTube.
- Strategic incorporation of fluorine in the drug discovery of new-generation antitubercular agents targeting bacterial cell division protein FtsZ. PMC.
- The Biosynthesis of the Benzoxazole in Nataxazole Proceeds via an Unstable Ester and has Synthetic Utility. PMC.
- Importance of Fluorine in Benzazole Compounds.
- Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed.
- On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv.
- CYP2J2 and CYP2C19 Are the Major Enzymes Responsible for Metabolism of Albendazole and Fenbendazole in Human Liver Microsomes an. American Society for Microbiology.
- Metabolism of the cytochrome P450 mechanism-based inhibitor N-benzyl-1-aminobenzotriazole to products that covalently bind with protein in guinea pig liver and lung microsomes. PubMed.
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An In-depth Technical Guide to the Core Differences Between 5-Bromo and 6-Bromo Benzoxazole Isomers
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of Isomeric Precision in Medicinal Chemistry
The benzoxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2][3] Its rigid, planar nature and ability to participate in various non-covalent interactions make it an ideal framework for designing targeted therapeutics.[3] The introduction of a halogen, particularly bromine, onto this scaffold is a well-established strategy to modulate a molecule's pharmacokinetic and pharmacodynamic profile. Bromine can enhance binding affinity through halogen bonding, improve metabolic stability, and alter lipophilicity, thereby influencing absorption, distribution, metabolism, and excretion (ADME) properties.
Fundamental Structural and Electronic Distinctions
The core difference between the two isomers lies in the position of the bromine atom on the fused benzene ring relative to the oxazole's oxygen and nitrogen atoms.
Caption: Positional isomerism in bromo-substituted benzoxazoles.
The electronic influence of the bromine atom is twofold: a deactivating inductive effect (-I) and a weakly activating resonance effect (+M).
-
5-Bromo-benzoxazole : The bromine atom is meta to the ring-fusion carbon attached to nitrogen (C7a) and para to the carbon attached to oxygen (C3a). This placement significantly influences the electron density of the benzene portion of the scaffold, impacting its susceptibility to electrophilic attack and its behavior in cross-coupling reactions.
-
6-Bromo-benzoxazole : The bromine is para to the C7a carbon and meta to the C3a carbon. This positional change alters the dipole moment of the molecule and the electron-donating/withdrawing character experienced at different points on the ring compared to its 5-bromo counterpart. These electronic dissimilarities are the root cause of their distinct spectroscopic signatures and chemical reactivities.
Isomer-Specific Synthesis Strategies
The most direct and common route to these isomers involves the condensation of an appropriately substituted o-aminophenol with a source of the C2 carbon, such as an aldehyde, carboxylic acid, or orthoester.[4][5] The key to obtaining the desired isomer is the selection of the correct starting brominated aminophenol.
Caption: Isomer-specific synthetic pathways for bromo-benzoxazoles.
Protocol: Synthesis of 5-Amino-2-(p-bromophenyl)benzoxazole
This protocol, adapted from established literature, illustrates a common synthetic methodology that can be modified for the synthesis of the core unsubstituted scaffolds by using formic acid or a similar C1 source instead of p-bromo benzoic acid.[6][7]
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 2,4-diaminophenol dihydrochloride (0.02 mol) and p-bromo benzoic acid (0.02 mol).
-
Acid Catalyst: Carefully add polyphosphoric acid (PPA) (~25 g) to the flask. PPA serves as both a solvent and a dehydrating agent to facilitate the cyclization.
-
Heating: Heat the reaction mixture to 210°C with continuous stirring. The high temperature is necessary to drive the condensation and subsequent cyclization.
-
Reaction Monitoring: Maintain the temperature for approximately 2.5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol / 9:1).[8]
-
Work-up: After completion, carefully pour the hot reaction mixture onto crushed ice. This quenches the reaction and precipitates the product.
-
Neutralization: Neutralize the acidic solution with 10% aqueous sodium hydroxide (NaOH) solution until the pH is basic.
-
Isolation: Collect the resulting precipitate by vacuum filtration and wash thoroughly with deionized water.
-
Purification: Dissolve the crude product in a minimal amount of hot ethanol and allow it to cool, inducing crystallization to yield the purified product.[6][7]
Self-Validation Check: The identity and purity of the final compound must be rigorously confirmed by melting point determination and spectroscopic analysis (NMR, IR, MS) as detailed in the following section.
A Comparative Spectroscopic Fingerprint Analysis
Unambiguous differentiation between the 5-bromo and 6-bromo isomers is achieved through a multi-technique spectroscopic analysis. Nuclear Magnetic Resonance (NMR) is particularly powerful for this purpose.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton (¹H) NMR spectra of the two isomers display distinct patterns in the aromatic region (typically δ 7.0-8.5 ppm).[9]
-
5-Bromo-benzoxazole: The three aromatic protons will present a more complex splitting pattern. H-4 is ortho to the bromine, H-6 is ortho to H-7 and meta to the bromine, and H-7 is ortho to H-6. This typically results in a doublet for H-7, a doublet for H-4, and a doublet of doublets for H-6, with coupling constants that are characteristic of their relationships.
-
6-Bromo-benzoxazole: The substitution pattern here is more symmetric. H-5 and H-7 are ortho to the bromine, and H-4 is para to it. This leads to a different set of signals, often appearing as two doublets and a singlet (or a narrow doublet due to meta-coupling).
The ¹³C NMR spectrum is also diagnostic. The carbon atom directly attached to the bromine (C-Br) will show a characteristic signal, and the electronic effect of the bromine will cause predictable upfield or downfield shifts for the surrounding carbons.
Table 1: Comparative NMR Data for Bromo-benzoxazole Derivatives
| Isomer | Proton Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Carbon Assignment | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|---|---|
| 5-Bromo-benzoxazole | H-2 | ~8.1 (s) | C-2 | ~152 |
| H-4 | ~7.8 (d) | C-4 | ~112 | |
| H-6 | ~7.5 (dd) | C-5 (C-Br) | ~117 | |
| H-7 | ~7.6 (d) | C-6 | ~128 | |
| C-7 | ~121 | |||
| 6-Bromo-benzoxazole | H-2 | ~8.1 (s) | C-2 | ~153 |
| H-4 | ~7.7 (d) | C-4 | ~111 | |
| H-5 | ~7.5 (dd) | C-5 | ~125 | |
| H-7 | ~7.9 (d) | C-6 (C-Br) | ~118 | |
| C-7 | ~115 |
Note: These are predicted values based on analogous structures from spectral databases and literature.[10] Actual shifts can vary with solvent and other substituents.
Infrared (IR) Spectroscopy & Mass Spectrometry (MS)
-
IR Spectroscopy: Both isomers will exhibit characteristic peaks for the benzoxazole ring system. A key, though not always definitive, feature is the C-Br stretching vibration, which typically appears in the fingerprint region around 700-750 cm⁻¹.[8]
-
Mass Spectrometry: This technique is crucial for confirming the presence of bromine but not for distinguishing the isomers by parent ion alone. Due to the nearly equal natural abundance of the bromine isotopes (⁷⁹Br and ⁸¹Br), both isomers will display a characteristic [M]⁺ and [M+2]⁺ molecular ion peak pair with an intensity ratio of approximately 1:1.[11] Subtle differences in the fragmentation patterns under electron impact ionization may exist but are often not sufficient for primary identification without reference spectra.
Differential Reactivity and Synthetic Utility
The position of the bromine atom dictates the regioselectivity of subsequent chemical transformations, making each isomer a unique building block for accessing different chemical spaces.
Electrophilic Aromatic Substitution
The benzoxazole nucleus itself directs electrophilic substitution, with nitration of the parent system preferentially occurring at the C6-position.[1][5] The presence of the deactivating bromine atom further modulates this reactivity.
-
In 5-Bromo-benzoxazole , the 6- and 4-positions are activated by the heterocyclic ring, but sterically and electronically influenced by the adjacent bromine. Electrophilic attack is likely to be directed to the 6-position.
-
In 6-Bromo-benzoxazole , the 6-position is blocked. The directing effects of the heterocyclic moiety and the bromine atom will guide incoming electrophiles primarily to the 4- or 7-positions.
Palladium-Catalyzed Cross-Coupling Reactions
The C-Br bond in both isomers serves as a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds via reactions like Suzuki, Heck, and Buchwald-Hartwig coupling. This capability is fundamental to their use as intermediates in drug discovery.[12][13][14] The positional difference is critical, as it determines the final location of the newly introduced substituent in the target molecule.
Caption: Regiospecific outcomes of Suzuki coupling on bromo-benzoxazole isomers.
Isomer-Dependent Applications in Drug Discovery
The distinct three-dimensional space occupied by the bromine atom and any group subsequently introduced at that position means the two isomers will interact differently with biological targets like enzyme active sites or protein receptors.
-
5-Bromo-benzoxazole and its derivatives have been employed as intermediates in the synthesis of anti-cancer and anti-inflammatory agents.[12] For example, 5-amino-2-[p-bromophenyl]-benzoxazole has been investigated for its anticancer potential in breast cancer cell lines.[6][7]
-
6-Bromo-benzoxazole serves as an alternative building block, enabling the exploration of SAR where substitution at the 6-position is desired. This allows for a systematic probing of a target's binding pocket to optimize ligand affinity and selectivity. For instance, it is used in the synthesis of KRAS inhibitors for cancer treatment.[14]
The choice between a 5-bromo or 6-bromo starting material is therefore a critical, early-stage decision in a drug discovery program, directly impacting the biological profile of the final compounds.
Conclusion
While 5-bromo- and 6-bromo-benzoxazole share the same molecular formula and core scaffold, they are fundamentally distinct chemical entities. Their differences are manifested in their electronic properties, which in turn dictate their unique spectroscopic fingerprints and differential reactivity. For the medicinal chemist and drug development professional, a thorough understanding of these differences is paramount. It enables the correct choice of isomer for a specific synthetic goal, ensures the accurate interpretation of analytical data, and allows for the rational design of novel therapeutics based on precise structure-activity relationships. The mastery of this isomeric subtlety is a hallmark of advanced chemical synthesis and drug discovery.
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Unlocking the Oncological Potential of 5-Bromo-6-fluoro-1,3-benzoxazol-2-amine: A Technical Guide for Preclinical Development
Foreword: Charting a Course for a Novel Anticancer Candidate
The relentless pursuit of novel and effective anticancer agents has led researchers down diverse chemical avenues. One such promising avenue is the exploration of the benzoxazole scaffold, a heterocyclic ring system that is a cornerstone in a multitude of biologically active compounds.[1] The inherent structural similarity of benzoxazoles to naturally occurring nucleic acid bases, such as adenine and guanine, may facilitate their interaction with biological macromolecules, making them prime candidates for therapeutic intervention.[2] While the broader family of benzoxazole derivatives has demonstrated significant potential in oncology, exhibiting activities ranging from kinase inhibition to apoptosis induction, the specific therapeutic landscape of 5-Bromo-6-fluoro-1,3-benzoxazol-2-amine remains largely uncharted.[3][4][5]
This technical guide serves as a comprehensive roadmap for researchers, scientists, and drug development professionals poised to investigate the therapeutic potential of 5-Bromo-6-fluoro-1,3-benzoxazol-2-amine in oncology. We will navigate the critical path from synthesis and characterization to preclinical evaluation, providing field-proven insights and detailed, self-validating protocols to empower your research and development endeavors. This document is structured not as a rigid template, but as a dynamic guide, designed to foster a deep understanding of the scientific rationale behind each experimental choice.
Section 1: Synthesis and Physicochemical Characterization
A robust and scalable synthetic route is the bedrock of any drug discovery program. For 5-Bromo-6-fluoro-1,3-benzoxazol-2-amine, a plausible and efficient synthesis can be adapted from established methods for 2-aminobenzoxazole production.[6][7][8][9][10]
Proposed Synthetic Pathway
The synthesis of 2-aminobenzoxazoles can be achieved through several methods, including the cyclization of o-aminophenols with a cyanating agent or the rearrangement of activated benzoxazole-2-thiols.[6][10] A common and effective approach involves the reaction of an appropriately substituted 2-aminophenol with a non-hazardous cyanating agent.[8]
Detailed Synthesis Protocol
This protocol is a general guideline and should be optimized for reaction conditions such as temperature, time, and purification methods.
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2-amino-4-bromo-5-fluorophenol (1 equivalent) in a suitable anhydrous solvent (e.g., tetrahydrofuran or acetonitrile).
-
Addition of Cyanating Agent: Add N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) (1.1 equivalents) to the solution.
-
Initiation with Lewis Acid: Slowly add a Lewis acid, such as boron trifluoride etherate (BF3·Et2O) (1.2 equivalents), to the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching and Extraction: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 5-Bromo-6-fluoro-1,3-benzoxazol-2-amine.
Physicochemical Properties: The Foundation of Druggability
The presence of halogen atoms (bromine and fluorine) is expected to significantly influence the physicochemical properties of the molecule, impacting its solubility, lipophilicity, and metabolic stability. A thorough characterization of these properties is critical for guiding formulation development and predicting in vivo behavior.
| Parameter | Experimental Method | Rationale for Importance |
| Solubility | Kinetic and thermodynamic solubility assays in aqueous buffers (e.g., PBS at various pH) and relevant biorelevant media. | Poor solubility can hinder absorption and limit bioavailability, necessitating specialized formulation strategies.[11][12][13][14][15] |
| Lipophilicity (LogP/LogD) | HPLC-based or shake-flask methods. | Influences membrane permeability, plasma protein binding, and metabolic clearance. |
| pKa | Potentiometric titration or UV-spectrophotometry. | Determines the ionization state at physiological pH, which affects solubility and target interaction. |
| Chemical Stability | Stability testing in various pH buffers, simulated gastric and intestinal fluids, and in the presence of light. | Essential for determining shelf-life and potential degradation pathways. |
| Plasma Protein Binding | Equilibrium dialysis or ultrafiltration. | The unbound fraction of the drug is generally considered to be pharmacologically active. |
| Metabolic Stability | Incubation with liver microsomes or hepatocytes. | Provides an early indication of the compound's susceptibility to metabolism and potential for rapid clearance. |
Section 2: Unraveling the Mechanism of Antitumor Action
Based on extensive research into the benzoxazole class of compounds, we can hypothesize several plausible mechanisms of action for 5-Bromo-6-fluoro-1,3-benzoxazol-2-amine. A primary avenue of investigation should be its potential as a protein kinase inhibitor, a well-established modality for many anticancer benzoxazoles.[1][2][3][16][17][18]
Proposed Molecular Targets: Kinase Inhibition
Several receptor tyrosine kinases are implicated in tumor growth, angiogenesis, and metastasis, making them attractive targets for therapeutic intervention. Benzoxazole derivatives have shown inhibitory activity against key kinases such as VEGFR-2, c-Met, and EGFR.[2][3][16][17][18]
Downstream Effect: Induction of Apoptosis
A common consequence of effective anticancer therapy is the induction of programmed cell death, or apoptosis.[5][19][20] This can be triggered through two primary pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways, both of which converge on the activation of caspases, the executioners of apoptosis.[5][20][21]
Section 3: A Robust Preclinical Evaluation Strategy
A tiered approach to preclinical evaluation, starting with in vitro assays and progressing to in vivo models, is essential for a comprehensive assessment of the compound's anticancer potential.[22][23]
In Vitro Analysis: The Initial Proving Ground
In vitro assays provide a rapid and cost-effective means to assess the biological activity of a compound against a panel of cancer cell lines.[22][23][24][25][26]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of 5-Bromo-6-fluoro-1,3-benzoxazol-2-amine for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 5.2 |
| A549 | Lung Carcinoma | 8.7 |
| HCT116 | Colorectal Carcinoma | 3.5 |
| PC-3 | Prostate Adenocarcinoma | 10.1 |
-
Cell Treatment: Treat cells with the compound at its IC50 concentration for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.[27]
-
Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.[4][27][28][29]
-
Flow Cytometry: Analyze the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[4][27][28][29]
-
Cell Lysis: Treat cells with the compound, harvest, and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[30][31][32]
-
Immunoblotting: Block the membrane and incubate with primary antibodies against key apoptosis markers (e.g., cleaved Caspase-3, cleaved PARP, Bcl-2, Bax).[30][31][32]
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
In Vivo Analysis: Assessing Efficacy in a Biological System
In vivo models are indispensable for evaluating the therapeutic efficacy, toxicity, and pharmacokinetic profile of a drug candidate in a living organism.[33][34][35][36][37]
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million HCT116 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize the mice into treatment and control groups.
-
Drug Administration: Administer 5-Bromo-6-fluoro-1,3-benzoxazol-2-amine (formulated in a suitable vehicle) and the vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily for 21 days).
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: At the end of the study, euthanize the mice, excise the tumors for weight measurement and further analysis (e.g., histopathology, Western blot).
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
Understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME), as well as its effect on the body over time, is crucial for determining an appropriate dosing regimen.[38][39][40][41]
-
Pharmacokinetics (PK): Involves measuring the concentration of the drug in plasma and tissues at various time points after administration to determine parameters such as half-life, clearance, and bioavailability.
-
Pharmacodynamics (PD): Involves assessing the effect of the drug on its target in the tumor tissue (e.g., by measuring the phosphorylation status of a target kinase) to establish a relationship between drug exposure and biological response.
Section 4: Navigating the Path to Clinical Development
Formulation of Poorly Soluble Compounds
Given the halogenated and heterocyclic nature of 5-Bromo-6-fluoro-1,3-benzoxazol-2-amine, poor aqueous solubility is a potential challenge.[11][12][13][14][15] Early-stage formulation development is key to ensuring adequate exposure in preclinical and clinical studies. Strategies to enhance solubility include:
-
Amorphous Solid Dispersions: Using techniques like spray drying or hot-melt extrusion to disperse the drug in a polymer matrix.[11]
-
Lipid-Based Formulations: Such as self-emulsifying drug delivery systems (SEDDS) to improve dissolution and absorption.[12][15]
-
Nanosizing: Reducing the particle size of the drug to increase its surface area and dissolution rate.[13][15]
IND-Enabling Toxicology Studies
Before a compound can be tested in humans, a comprehensive set of Investigational New Drug (IND)-enabling toxicology studies must be conducted under Good Laboratory Practice (GLP) conditions to establish its safety profile.[38]
Conclusion and Future Horizons
5-Bromo-6-fluoro-1,3-benzoxazol-2-amine stands as a promising yet unexplored candidate in the vast landscape of oncology drug discovery. The strong precedent set by the broader family of benzoxazole derivatives provides a solid rationale for its investigation as a potential anticancer agent, likely acting through the inhibition of key oncogenic kinases and the subsequent induction of apoptosis.
This technical guide has laid out a comprehensive and scientifically rigorous framework for the preclinical development of this novel compound. By following the proposed pathways for synthesis, characterization, and in vitro and in vivo evaluation, researchers can systematically unlock its therapeutic potential. The journey from a promising molecule to a clinically effective drug is long and challenging, but with a well-defined strategy grounded in sound scientific principles, the path forward for 5-Bromo-6-fluoro-1,3-benzoxazol-2-amine is clear. The insights gained from these studies will not only define the future of this specific compound but also contribute to the broader understanding of benzoxazoles as a privileged scaffold in cancer therapy.
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Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. Taylor & Francis. Available from: [Link]
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In vitro Cancer Drug Screening Services. Visikol. Available from: [Link]
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Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation. ProQuest. Available from: [Link]
-
In Vivo Oncology Models for Drug Discovery. Eurofins Discovery. Available from: [Link]
-
Discovery of aminopyridines substituted with benzoxazole as orally active c-Met kinase inhibitors. PubMed. Available from: [Link]
-
Common Pathways of Apoptotic Cell Death. Encyclopedia.pub. Available from: [Link]
-
Flow Cytometry Protocol | 10 Hints & Tips. Assay Genie. Available from: [Link]
-
Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Publications. Available from: [Link]
-
Merging the ring opening of benzoxazoles with secondary amines and an iron-catalyzed oxidative cyclization towards the environmentally friendly synthesis of 2-aminobenzoxazoles. RSC Publishing. Available from: [Link]
-
Benzoxazole/benzothiazole-derived VEGFR-2 inhibitors: Design, synthesis, molecular docking, and anticancer evaluations. PubMed. Available from: [Link]
-
In Vivo Models. Biocompare. Available from: [Link]
-
Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. MDPI. Available from: [Link]
-
Benzoxazole synthesis. Organic Chemistry Portal. Available from: [Link]
- US8178666B2 - 2-aminobenzoxazole process. Google Patents.
-
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. Available from: [Link]
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Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers. Available from: [Link]
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In Vivo Pharmacology, Orthotopic and PDX Models. Certis Oncology Solutions. Available from: [Link]
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Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. PMC. Available from: [Link]
-
In Vivo Efficacy Evaluation for Cancer Therapy. Alfa Cytology. Available from: [Link]
-
In vitro methods of screening of anticancer agents. Slideshare. Available from: [Link]
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In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. PubMed. Available from: [Link]
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Determination of Caspase Activation by Western Blot. PubMed. Available from: [Link]
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Effect of Small-Molecule Modification on Single-Cell Pharmacokinetics of PARP Inhibitors. AACR Publications. Available from: [Link]
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Advancing poorly soluble drugs to the clinic: Rapid development of tablet formulations using milligrams of API. Tablets & Capsules. Available from: [Link]
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Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available from: [Link]
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Formulation of poorly soluble compounds. European Medicines Agency. Available from: [Link]
-
Regulatory Knowledge Guide for Small Molecules. NIH SEED. Available from: [Link]
- Formulating Poorly Water Soluble Drugs. Google Books.
-
Therapeutic drug monitoring of small-molecule kinase inhibitors in oncology in a real-world cohort study: does age matter? PMC. Available from: [Link]
-
(PDF) Formulation strategies for poorly soluble drugs. ResearchGate. Available from: [Link]
-
Introduction to small molecule drug discovery and preclinical development. Frontiers. Available from: [Link]
-
Pharmacokinetic Targets for Therapeutic Drug Monitoring of Small Molecule Kinase Inhibitors in Pediatric Oncology. CORE. Available from: [Link]
-
Molecular Docking Studies of Benzoxazole derivatives through ADMET properties as potential agents for lung cancer. YMER. Available from: [Link]
-
Examples of c-Met inhibitors: benzoyl hydrazide and triazolotetrazine derivatives. ResearchGate. Available from: [Link]
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Technical Guide: Halogenated Benzoxazoles in Medicinal Chemistry
This technical guide is structured to serve as a high-level operational manual for medicinal chemists. It moves beyond basic textbook synthesis to address the strategic application of halogenated benzoxazoles as versatile linchpins in drug discovery.
Strategic Synthesis, Functionalization, and Therapeutic Application
Executive Summary
The benzoxazole scaffold is a privileged structure in medicinal chemistry, recognized as a bioisostere for indole and purine bases.[1] However, its true utility in modern drug discovery lies in the strategic deployment of halogenated building blocks .
Halogenated benzoxazoles (F, Cl, Br, I) serve a dual purpose:
-
Pharmacological Modulation: Fluorine substitution blocks metabolic hotspots (CYP450 oxidation) and modulates pKa.
-
Synthetic Divergence: Chlorine, bromine, and iodine provide orthogonal handles for late-stage functionalization (LSF) via transition-metal-catalyzed cross-couplings, allowing rapid generation of Structure-Activity Relationship (SAR) libraries.
This guide details the robust synthesis of these cores, their regioselective functionalization, and their application in validated drug architectures.
Strategic Utility & Chemical Space
The benzoxazole ring system consists of a benzene ring fused to an oxazole ring.[1][2] The positioning of the halogen is critical for the intended chemical outcome.
| Position | Halogen | Primary Utility | Chemical Behavior |
| C-2 | Cl, SMe | Electrophilic Handle | Acts as an acid chloride equivalent. Highly reactive toward nucleophiles (SnAr) or Pd-catalyzed couplings. |
| C-5 / C-6 | Br, I | Cross-Coupling Partner | Stable aryl halide behavior. Ideal for Suzuki, Buchwald-Hartwig, or Sonogashira couplings to extend the scaffold. |
| C-4 / C-7 | F | Metabolic Blocker | Steric occlusion and blockage of oxidative metabolism. Modulates lipophilicity (LogP). |
Comparative Physicochemical Properties
Data approximated for general 5-substituted benzoxazoles.
| Substituent (R) | Van der Waals Radius (Å) | Electronegativity (Pauling) | Hammett Constant ( | Impact on Lipophilicity ( |
| -H | 1.20 | 2.20 | 0.00 | 0.00 |
| -F | 1.47 | 3.98 | 0.06 | +0.14 |
| -Cl | 1.75 | 3.16 | 0.23 | +0.71 |
| -Br | 1.85 | 2.96 | 0.23 | +0.86 |
| -I | 1.98 | 2.66 | 0.18 | +1.12 |
Synthetic Methodologies: Constructing the Core
Reliable access to halogenated building blocks is the foundation of this chemistry. We prioritize methods that avoid harsh oxidative conditions which might degrade sensitive halogen substituents.
Workflow Diagram: Divergent Synthesis
The following diagram illustrates the decision matrix for synthesizing C-2 vs. C-5/6 halogenated cores.
Caption: Divergent synthetic pathways for accessing stable aryl-halide cores (Route A) versus reactive C-2 electrophiles (Route B).
Protocol 1: Robust Ring Closure (Route A)
Objective: Synthesis of 5-bromo-2-methylbenzoxazole. Rationale: Using Triethyl Orthoacetate (TEOA) is superior to Polyphosphoric Acid (PPA) for halogenated substrates as it operates under milder conditions, reducing dehalogenation risks.
Materials:
-
2-Amino-4-bromophenol (10.0 mmol)
-
Triethyl orthoacetate (12.0 mmol)
-
Ethanol (anhydrous, 20 mL)
-
Sulfamic acid (catalytic, 5 mol%)
Step-by-Step Methodology:
-
Setup: Charge a dried 50 mL round-bottom flask with 2-amino-4-bromophenol and sulfamic acid.
-
Addition: Add anhydrous ethanol followed by triethyl orthoacetate under an inert atmosphere (
). -
Reflux: Heat the mixture to reflux (
) for 4–6 hours. Monitor by TLC (eluent: 20% EtOAc/Hexanes). The amino-phenol spot should disappear. -
Workup: Cool to room temperature. Concentrate the solvent in vacuo.
-
Purification: Dissolve the residue in EtOAc, wash with saturated
(to remove acid catalyst) and brine. Dry over . -
Isolation: Flash chromatography (SiO2, Hexanes/EtOAc gradient) yields the pure benzoxazole.
Self-Validating Check: The appearance of a sharp singlet at
Reactivity & Functionalization
Once the halogenated core is synthesized, it acts as a scaffold for library generation.
Protocol 2: Suzuki-Miyaura Coupling (C-5 Position)
Objective: Coupling of 5-bromobenzoxazole with phenylboronic acid. Rationale: The oxazole ring is sensitive to strong nucleophiles and ring-opening hydrolysis. Therefore, anhydrous, non-nucleophilic bases (or weak carbonates) and mild temperatures are preferred over standard aqueous conditions.
Materials:
-
5-Bromobenzoxazole (1.0 equiv)
-
Arylboronic acid (1.2 equiv)[3]
- (3-5 mol%) — Chosen for resistance to oxidation.
- (2.0 equiv) — Anhydrous base preferred.
-
1,4-Dioxane (dry, degassed)
Step-by-Step Methodology:
-
Degassing: In a microwave vial, combine the halide, boronic acid, and base. Cap and purge with Argon for 5 minutes.
-
Solvation: Add degassed 1,4-dioxane via syringe.
-
Catalyst Addition: Quickly remove the cap to add the Pd catalyst and reseal immediately (or add as a solution).
-
Reaction: Heat to
for 12 hours (thermal) or for 30 min (microwave). -
Filtration: Filter through a Celite pad to remove Palladium black.
-
Purification: Column chromatography.
Critical Note: Avoid using strong alkoxide bases (e.g., NaOtBu) or alcohols at high temperatures, as these can attack the C-2 position, leading to ring-opening (formation of 2-amidophenols).
Case Study: Tafamidis (Vyndaqel®)
Therapeutic Area: Transthyretin Amyloidosis (ATTR). Structural Insight: Tafamidis exemplifies the stability of the benzoxazole core. While the commercial drug features the halogens on the phenyl appendage (3,5-dichlorophenyl), the synthesis highlights the robustness of the benzoxazole formation in the presence of halogens.
Retrosynthetic Logic: The synthesis typically involves the coupling of 4-amino-3-hydroxybenzoic acid with 3,5-dichlorobenzoyl chloride.[4]
-
Key Step: Dehydrative cyclization.
-
Relevance to Building Blocks: This validates that halogenated aryl groups can survive the high temperatures required for benzoxazole ring closure (often
in acidic media).
Diagram: SAR Optimization Logic
How to utilize halogenated blocks in a drug discovery campaign.
Caption: Iterative SAR cycle utilizing halogenated benzoxazoles for metabolic protection (F) or library expansion (Br/I).
References
-
Benzoxazole Scaffold Review: Rakesh, K. P., et al. (2023).[1][2][5] Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances. [Link]
-
Tafamidis Discovery: Bulawa, C. E., et al. (2012). Tafamidis, a potent and selective transthyretin kinetic stabilizer that inhibits the amyloid cascade. Proceedings of the National Academy of Sciences (PNAS). [Link]
-
Regioselective Halogenation: Tang, R. J., Milcent, T., & Crousse, B. (2018).[6] Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol. The Journal of Organic Chemistry. [Link]
-
Suzuki Coupling Methodology: Miyaura, N., & Suzuki, A. (1995).[7] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. [Link]
-
Halogen Bonding in Drug Design: Xu, Z., et al. (2014). Halogen Bonding in Medicinal Chemistry: From Observation to Application. Journal of Medicinal Chemistry. [Link]
Sources
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. data.epo.org [data.epo.org]
- 5. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]
- 6. Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol [organic-chemistry.org]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Methodological & Application
Application Note: Suzuki-Miyaura Coupling of 5-Bromobenzoxazole Derivatives
Executive Summary & Strategic Analysis
The benzoxazole moiety is a privileged pharmacophore in medicinal chemistry, serving as a bioisostere for indole and benzimidazole bases. It is central to the architecture of diverse bioactive molecules, including the NSAID flunoxaprofen and the anticancer agent UK-1 .
Functionalizing the 5-position of the benzoxazole ring via Suzuki-Miyaura cross-coupling presents specific chemoselective challenges that distinguish it from standard aryl halide couplings. This guide moves beyond generic "cookbook" chemistry to address the underlying physical organic constraints of the substrate.
The Substrate Challenge: 5-Bromo- vs. 2-H Reactivity
The primary failure mode in coupling 5-bromobenzoxazole is not the oxidative addition at the C5-Br bond, but the competitive side reactions at the C2 position.
-
C2-H Acidity: The proton at the C2 position (between N and O) is significantly acidic (
in DMSO). Under standard cross-coupling conditions using strong bases or high temperatures, this proton can be removed, leading to:-
Ring Opening: Formation of isonitrile intermediates (the "Schröder-type" ring opening).
-
Homocoupling: Oxidative dimerization at the C2 position.
-
Protodeboronation: If the base is too aggressive, it may facilitate rapid hydrolysis of the boronic acid partner.
-
-
Catalyst Poisoning: The pyridine-like nitrogen (
) is a competent ligand that can coordinate to unsaturated Pd(0) species, effectively arresting the catalytic cycle (the "quiescent state").
The Solution Matrix
To overcome these issues, the reaction environment must be tuned to favor the trans-metallation cycle while suppressing C2-deprotonation.
| Variable | Recommendation | Rationale |
| Catalyst | Pd(dppf)Cl₂ or XPhos Pd G2 | Bidentate ligands (dppf) or bulky biaryl phosphines (XPhos) prevent the benzoxazole nitrogen from coordinating to the metal center. |
| Base | K₃PO₄ or K₂CO₃ | Avoid alkoxides (e.g., NaOtBu). Mild inorganic bases provide sufficient activation for the boronic acid without deprotonating the C2-H. |
| Solvent | 1,4-Dioxane/H₂O (4:1) | The aqueous component is critical for dissolving the inorganic base and facilitating the trans-metallation step via the hydroxo-palladium species. |
Mechanistic Visualization
The following diagram illustrates the competitive pathways. The green path represents the desired cross-coupling; the red path highlights the C2-instability risks.
Caption: Competitive pathways in benzoxazole coupling. Green nodes indicate the productive cycle; red nodes indicate failure modes driven by C2-acidity and N-coordination.
Experimental Protocols
Method A: The "Robust" Protocol (Standard Substrates)
Recommended for initial screening and scale-up of standard aryl boronic acids.
Reagents:
-
5-Bromobenzoxazole (1.0 equiv)
-
Aryl Boronic Acid (1.2 equiv)[1]
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane adduct (Pd(dppf)Cl₂·DCM ) (3-5 mol%)
-
Base: Potassium Phosphate Tribasic (K₃PO₄ ) (2.0 equiv)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Procedure:
-
Setup: Charge a reaction vial equipped with a magnetic stir bar with 5-bromobenzoxazole (1.0 mmol, 198 mg), aryl boronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol, 424 mg).
-
Inertion: Cap the vial and purge with Argon or Nitrogen for 5 minutes.
-
Catalyst Addition: Add Pd(dppf)Cl₂[2]·DCM (0.03 mmol, 24 mg) quickly under a positive stream of inert gas.
-
Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and degassed Water (1 mL).
-
Reaction: Seal the vessel and heat to 85°C for 4–12 hours.
-
Checkpoint: Monitor by TLC (EtOAc/Hexane) or LC-MS. Look for the disappearance of the bromide (M+H 198/200).
-
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (10 mL) followed by brine (10 mL).
-
Purification: Dry over Na₂SO₄, concentrate, and purify via flash chromatography.
Method B: The "High-Efficiency" Protocol (Difficult Substrates)
Recommended for sterically hindered boronic acids or electron-poor partners where Method A fails.
Reagents:
-
Catalyst: XPhos Pd G2 (2 mol%)
-
Solvent: THF / Water (10:1)
Procedure:
-
Combine substrate, boronic acid, and K₂CO₃ in a microwave vial.
-
Add XPhos Pd G2 precatalyst.
-
Add degassed THF/Water mixture.
-
Microwave Irradiation: Heat at 100°C for 30 minutes.
-
Note: The use of XPhos (a bulky, electron-rich biaryl phosphine) facilitates oxidative addition and prevents N-coordination poisoning.
Troubleshooting & Optimization Guide
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst poisoning by Benzoxazole Nitrogen. | Switch to Method B (XPhos Pd G2) or increase Pd loading to 5-10 mol%. |
| Ring Opening / Complex Mixture | Base is too strong or Temperature too high. | Switch base from K₂CO₃ to NaHCO₃ or K₃PO₄ . Lower temperature to 60°C. |
| Protodeboronation | Boronic acid instability. | Add the boronic acid in two portions (0.6 equiv at T=0, 0.6 equiv at T=2h). Switch to Boronic Ester (Pinacol) . |
| Palladium Black Precipitation | Catalyst decomposition. | Ensure rigorous degassing of solvents.[1] Add 10 mol% free ligand (e.g., PPh₃ or dppf) to stabilize the metal. |
Workflow Diagram
Caption: Operational workflow for the Suzuki coupling of 5-bromobenzoxazole, emphasizing the critical degassing step.
References
-
Mechanistic Insight on Azole Acidity: Evans, D. A. (2005). pKa's of Inorganic and Oxo-Acids. Harvard University. [Link] (Provides foundational data on the acidity of heterocycles, explaining the C2 instability).
-
Benzoxazole Coupling Methodologies: Luo, Y., et al. (2012).[4] Suzuki–Miyaura Coupling of Heteroaryl Halides. Patent WO2012129338.[4] (Detailed experimental procedures for coupling 5-bromo-benzoxazole derivatives).
-
Catalyst Selection for Heterocycles: Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides. Journal of the American Chemical Society, 129(11), 3358-3366. [Link] (Establishes the superiority of dialkylbiaryl phosphine ligands like XPhos for electron-deficient heterocycles).
-
General Review of Benzoxazole Synthesis: Gao, S., et al. (2013). Recent Advances in the Synthesis of Benzoxazoles. Chemistry - A European Journal. [Link] (Contextualizes the stability and reactivity of the benzoxazole ring).
Sources
Advanced Nucleophilic Substitution Strategies for 2-Aminobenzoxazole Synthesis
Executive Summary
The 2-aminobenzoxazole scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core structural motif in anticancer (e.g., substituted benzoxazoles targeting kinases), antimicrobial, and anti-inflammatory agents. While traditional synthesis often relies on the cyclodesulfurization of thioureas, nucleophilic substitution (SNAr) on pre-formed benzoxazole rings offers a modular, convergent approach ideal for late-stage functionalization and library generation.
This guide details three distinct protocols for synthesizing 2-aminobenzoxazoles via nucleophilic substitution:
-
Thermal SNAr (The Workhorse): Robust displacement of 2-chlorobenzoxazole with aliphatic amines.
-
Pd-Catalyzed Buchwald-Hartwig (The Specialist): Essential for coupling weak nucleophiles (aryl amines).
-
Aqueous/Microwave (The Green Route): Catalyst-free substitution exploiting the hydrophobic effect.
Mechanistic Foundation
Understanding the electrophilicity of the C2 position is critical for protocol selection. The benzoxazole ring features a C=N bond adjacent to an oxygen atom. Both heteroatoms exert an inductive electron-withdrawing effect, making C2 highly electrophilic.
Mechanism of Action
In a standard SNAr, the amine nucleophile attacks C2, forming a resonance-stabilized Meisenheimer-like anionic intermediate. The re-aromatization drives the expulsion of the leaving group (typically Cl- or SMe-).
Figure 1: Simplified reaction coordinate for the SNAr of 2-chlorobenzoxazole.
Experimental Protocols
Protocol A: Classical Thermal SNAr
Best For: Primary and secondary aliphatic amines (e.g., morpholine, piperazine, alkyl amines). Basis: The high nucleophilicity of aliphatic amines allows for direct displacement of the chloride without metal catalysis.
Reagents:
-
Substrate: 2-Chlorobenzoxazole (1.0 equiv)
-
Nucleophile: Amine (1.2 – 1.5 equiv)
-
Base: Diisopropylethylamine (DIEA) or K2CO3 (2.0 equiv)
-
Solvent: Acetonitrile (MeCN) or DMF (anhydrous)
Step-by-Step Workflow:
-
Preparation: In a dry reaction vial equipped with a magnetic stir bar, dissolve 2-chlorobenzoxazole (1.0 mmol, 153 mg) in anhydrous MeCN (3 mL).
-
Addition: Add DIEA (2.0 mmol, 350 µL) followed by the amine (1.2 mmol). Note: If the amine is a hydrochloride salt, increase DIEA to 3.0 equiv.
-
Reaction: Seal the vial and heat to 80°C for 2–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS. The product usually appears more polar than the starting chloride.
-
Workup:
-
Purification: Flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).
Expert Tip: 2-Chlorobenzoxazole is moisture sensitive. Old bottles may contain hydrolyzed 2-benzoxazolinone (insoluble white solid). Filter this off before weighing if necessary, or distill the starting material.
Protocol B: Palladium-Catalyzed Amination (Buchwald-Hartwig)
Best For: Aromatic amines (anilines) and sterically hindered amines. Basis: Anilines are poor nucleophiles for direct SNAr on benzoxazoles without forcing conditions (which cause decomposition). Pd-catalysis lowers the activation energy.
Reagents:
-
Catalyst: Pd(OAc)2 (5 mol%)
-
Ligand: BINAP or Xantphos (10 mol%)
-
Base: NaOtBu (1.5 equiv) or Cs2CO3
-
Solvent: Toluene or 1,4-Dioxane (degassed)
Step-by-Step Workflow:
-
Inert Atmosphere: Flame-dry a Schlenk tube or microwave vial and backfill with Argon/Nitrogen (3 cycles).
-
Catalyst Pre-complexation: Add Pd(OAc)2 (11 mg, 0.05 mmol) and BINAP (62 mg, 0.1 mmol) to the vial. Add Toluene (2 mL) and stir at RT for 5 mins until the solution turns orange/red.
-
Substrate Addition: Add 2-chlorobenzoxazole (1.0 mmol), the aniline (1.2 mmol), and NaOtBu (144 mg, 1.5 mmol).
-
Reaction: Heat to 100°C for 12–18 hours.
-
Microwave Option: 120°C for 45 minutes.
-
-
Workup: Filter the mixture through a pad of Celite (eluting with EtOAc) to remove palladium black and salts. Concentrate the filtrate.
-
Purification: Flash chromatography. Note: Anilines can streak on silica; add 1% Et3N to the eluent.
Mechanistic Check: If conversion is low, switch to a bulky monodentate phosphine ligand like BrettPhos , which is superior for heteroaryl chlorides [1].
Protocol C: Green "On-Water" Synthesis
Best For: High-throughput synthesis, green chemistry compliance, and acid-sensitive substrates. Basis: The hydrophobic effect accelerates organic reactions at the water-organic interface, often without external catalysts [2].
Reagents:
-
Medium: Deionized Water (tap water often works but variable pH is risky).
-
Additives: None (Catalyst-free) or TBAB (Phase transfer catalyst, optional).
Step-by-Step Workflow:
-
Setup: In a microwave vial, suspend 2-chlorobenzoxazole (1.0 mmol) and the amine (1.1 mmol) in water (3 mL). The mixture will be heterogeneous.
-
Reaction:
-
Microwave: Irradiate at 100–120°C for 10–20 minutes.
-
Thermal: Reflux vigorously for 4–8 hours.
-
-
Isolation:
-
Cool the mixture to 4°C (fridge or ice bath).
-
The product typically crystallizes out.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
-
Purification: Recrystallization from Ethanol/Water is usually sufficient, bypassing chromatography.
Decision Matrix & Data Comparison
Select the appropriate protocol based on your amine nucleophile and available equipment.
Figure 2: Protocol selection decision tree.
Performance Comparison Table
| Feature | Protocol A (Thermal SNAr) | Protocol B (Pd-Catalyzed) | Protocol C (Water/Green) |
| Nucleophile Scope | Aliphatic (Excellent) | Aromatic (Excellent), Aliphatic (Good) | Aliphatic (Good), Aromatic (Poor) |
| Reaction Time | 2–6 Hours | 12–18 Hours | 10–20 Mins (MW) |
| Cost | Low | High (Pd/Ligand) | Very Low |
| Purification | Extraction + Column | Filtration + Column | Filtration/Recrystallization |
| Key Risk | Hydrolysis of starting material | Catalyst poisoning (S/N atoms) | Incomplete conversion for solids |
References
-
Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides. Source: PubMed / NIH URL:[Link] Context: Establishes the utility of bulky phosphine ligands (like tBuBrettPhos) for amination of heteroaryl halides, applicable to the benzoxazole scaffold.
-
A Practical Approach for Synthesis of 2-Amino-Benzoxazole in Water. Source: ResearchGate URL:[3][4][Link] Context: Validates the "on-water" protocol and copper-catalyzed variations for green synthesis.
-
Synthesis of 2-chlorobenzoxazole (Precursor Synthesis). Source: PrepChem URL:[Link] Context: Provides the foundational method for generating the 2-chloro electrophile if it is not purchased commercially.
-
Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. Source: ACS Omega URL:[Link] Context: Discusses alternative routes and confirms the structural integrity of 2-aminobenzoxazoles synthesized via different pathways.
Sources
Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-6-fluoro-1,3-benzoxazol-2-amine
Introduction: The Strategic Importance of C-N Bond Formation in Medicinal Chemistry
The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries, where arylamines are prevalent structural motifs.[1][2][3] The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as a powerful and versatile method for the formation of these crucial linkages, largely superseding harsher, more traditional methods like the Ullmann condensation due to its milder reaction conditions and broader substrate scope.[2][4][5]
This application note provides a detailed guide for the Buchwald-Hartwig amination of 5-Bromo-6-fluoro-1,3-benzoxazol-2-amine, a heterocyclic compound of interest in drug discovery due to the prevalence of the 2-aminobenzoxazole scaffold in biologically active molecules.[6][7][8] The presence of both a bromine and a fluorine atom on the benzoxazole ring, along with the amine functionality, presents a unique set of challenges and considerations for optimizing this transformation. This guide will provide researchers, scientists, and drug development professionals with the necessary protocols and insights to successfully navigate this specific application of the Buchwald-Hartwig reaction.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][9][10] Understanding this mechanism is crucial for rational catalyst and ligand selection and for troubleshooting suboptimal reaction outcomes.
The cycle is generally understood to involve the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (in this case, 5-Bromo-6-fluoro-1,3-benzoxazol-2-amine), forming a Pd(II) intermediate.[9][11]
-
Amine Coordination and Deprotonation: The amine coupling partner coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The final step is the reductive elimination of the desired N-arylated product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4][10]
Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.
Reaction Optimization: A Guide to Selecting the Right Conditions
The success of a Buchwald-Hartwig amination is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. For a substrate such as 5-Bromo-6-fluoro-1,3-benzoxazol-2-amine, the electronic properties of the aryl bromide and the presence of the 2-amino group must be considered.
Catalyst and Ligand Selection
The choice of palladium source and, more critically, the phosphine ligand, is paramount to achieving high yields and reaction rates.[12] Bulky, electron-rich phosphine ligands are generally preferred as they promote the formation of the active monoligated palladium species and facilitate the reductive elimination step.[12][13] For heteroaromatic substrates, specialized ligands have been developed to address challenges such as catalyst inhibition.[14]
| Palladium Source | Recommended Ligands | Rationale and Considerations |
| Pd₂(dba)₃ | XPhos, SPhos, RuPhos | A common and effective Pd(0) source. Requires in-situ formation of the active catalyst with the ligand. |
| Pd(OAc)₂ | BrettPhos, tBuBrettPhos | A Pd(II) source that is reduced in situ to Pd(0). Pre-catalysts are often more reliable.[9] |
| G3/G4 Precatalysts | (Integrated) | Air- and moisture-stable precatalysts that provide reliable and rapid generation of the active Pd(0) species.[9] |
Base and Solvent Selection
The base plays a crucial role in the deprotonation of the amine, and its strength can significantly impact the reaction outcome.[9] Strong, non-nucleophilic bases are typically employed. The choice of solvent is also critical for ensuring the solubility of all reaction components and for achieving the desired reaction temperature.[9][15]
| Base | Solvent | Typical Temperature Range | Considerations |
| NaOtBu | Toluene, Dioxane | 80-110 °C | A strong, commonly used base. Can be incompatible with base-sensitive functional groups.[10] |
| K₃PO₄ | t-BuOH, Dioxane | 80-110 °C | A milder base, suitable for substrates with base-sensitive functionalities. |
| Cs₂CO₃ | THF, Toluene | 60-100 °C | A weaker base that can be effective, particularly with more reactive aryl halides.[16] |
Experimental Protocol: Step-by-Step Guide
This protocol provides a general procedure for the Buchwald-Hartwig amination of 5-Bromo-6-fluoro-1,3-benzoxazol-2-amine. Optimization of reaction time, temperature, and catalyst loading may be necessary for specific amine coupling partners.
Materials:
-
5-Bromo-6-fluoro-1,3-benzoxazol-2-amine
-
Amine coupling partner (1.2 equivalents)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%)
-
Ligand (if not using a precatalyst)
-
Base (e.g., NaOtBu, 1.4 equivalents)
-
Anhydrous, degassed solvent (e.g., toluene)
-
Schlenk tube or oven-dried reaction vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the 5-Bromo-6-fluoro-1,3-benzoxazol-2-amine, the palladium precatalyst, and the base to the reaction vessel.[15]
-
Solvent and Reagent Addition: Add the anhydrous, degassed solvent to the reaction vessel, followed by the amine coupling partner via syringe.
-
Reaction Execution: Seal the vessel and place it in a preheated oil bath at the desired temperature (e.g., 100 °C). Stir the reaction mixture vigorously for the specified time (typically 12-24 hours).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate) three times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Figure 2: Experimental workflow for the Buchwald-Hartwig amination.
Characterization of the Final Product
The identity and purity of the synthesized N-arylated 2-aminobenzoxazole should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the product, showing the disappearance of the starting material signals and the appearance of new signals corresponding to the coupled product.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight of the desired product.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the final compound.
Troubleshooting Common Issues
| Problem | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a precatalyst or ensure proper in-situ activation of the catalyst.[15][17] |
| Poor choice of ligand/base/solvent | Screen a variety of ligands, bases, and solvents to find the optimal combination for your substrate.[17] | |
| Side Reactions (e.g., Hydrodehalogenation) | Reaction conditions favor side product formation | Optimize the ligand and reaction temperature.[15][17] Consider a milder base. |
| Incomplete Reaction | Insufficient reaction time or temperature | Increase the reaction time or temperature, or increase the catalyst loading. |
| Difficulty in Purification | Formation of closely related byproducts | Optimize the reaction conditions to minimize byproduct formation. Employ advanced purification techniques if necessary. |
Conclusion
The Buchwald-Hartwig amination is a robust and highly valuable tool for the synthesis of N-arylated compounds. By carefully selecting the reaction components and following a systematic optimization approach, researchers can successfully apply this methodology to challenging substrates like 5-Bromo-6-fluoro-1,3-benzoxazol-2-amine. This guide provides a solid foundation for developing efficient and reliable protocols for the synthesis of novel 2-aminobenzoxazole derivatives for applications in drug discovery and materials science.
References
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved February 15, 2026, from [Link]
-
Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol | Organic Process Research & Development - ACS Publications. (2014, October 11). Retrieved February 15, 2026, from [Link]
-
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. (2020, December 11). Retrieved February 15, 2026, from [Link]
-
Rapid Optimization-Buchwald–Hartwig Amination using DoE - Charnwood Discovery. (n.d.). Retrieved February 15, 2026, from [Link]
-
Optimising a Buchwald-Hartwig amination using the ChemSpeed. (n.d.). Retrieved February 15, 2026, from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved February 15, 2026, from [Link]
-
Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC. (n.d.). Retrieved February 15, 2026, from [Link]
-
Ligand electronic influence in Pd-catalyzed C-C coupling processes. (n.d.). Retrieved February 15, 2026, from [Link]
-
Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. (n.d.). Retrieved February 15, 2026, from [Link]
-
Technical Piece CATALYSIS INTRODUCTION ANALYTICS & SAMPLING SIGHTING SCREEN - CatSci Ltd. (n.d.). Retrieved February 15, 2026, from [Link]
-
The Asymmetric Buchwald–Hartwig Amination Reaction - Xingwei Li. (n.d.). Retrieved February 15, 2026, from [Link]
-
Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (2008, February 25). Retrieved February 15, 2026, from [Link]
-
Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C5RE00048C. (2015, November 23). Retrieved February 15, 2026, from [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. (2018, September 6). Retrieved February 15, 2026, from [Link]
-
Amination of Benzoxazoles by Visible-Light Photoredox Catalysis - IT Services - University of Liverpool. (n.d.). Retrieved February 15, 2026, from [Link]
-
Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides | Organic Letters - ACS Publications. (2014, January 13). Retrieved February 15, 2026, from [Link]
-
Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC - NIH. (2019, November 19). Retrieved February 15, 2026, from [Link]
-
Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement | ACS Omega - ACS Publications. (2019, November 5). Retrieved February 15, 2026, from [Link]
-
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC. (n.d.). Retrieved February 15, 2026, from [Link]
-
Palladium-catalyzed amination of 3-bromo-4-fluoro-acetophenone | Request PDF. (2025, August 6). Retrieved February 15, 2026, from [Link]
-
Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides | Organic Letters - ACS Publications. (2014, January 13). Retrieved February 15, 2026, from [Link]
-
The Synthesis of 2-Aminobenzoxazoles Using Reusable Ionic Liquid as a Green Catalyst under Mild Conditions - NIH. (n.d.). Retrieved February 15, 2026, from [Link]
-
Palladium-catalyzed amination of 2,3,3-trifluoroallyl esters: synthesis of trifluoromethylenamines via an intramolecular fluorine shift and CF3 group construction - Chemical Communications (RSC Publishing). (n.d.). Retrieved February 15, 2026, from [Link]
-
Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved February 15, 2026, from [Link]
-
(PDF) The Synthesis of 2-Aminobenzoxazoles Using Reusable Ionic Liquid as a Green Catalyst under Mild Conditions - ResearchGate. (2025, October 16). Retrieved February 15, 2026, from [Link]
-
(PDF) Palladium-Catalyzed Amination and Amidation of Benzo-Fused Bromine-Containing Heterocycles - ResearchGate. (2025, August 9). Retrieved February 15, 2026, from [Link]
-
[Named Reaction #2] Buchwald-Hartwig Amination : r/chemistry - Reddit. (2017, January 29). Retrieved February 15, 2026, from [Link]
-
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (n.d.). Retrieved February 15, 2026, from [Link]
-
Benzoxazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved February 15, 2026, from [Link]
-
Merging the ring opening of benzoxazoles with secondary amines and an iron-catalyzed oxidative cyclization towards the environmentally friendly synthesis of 2-aminobenzoxazoles - Green Chemistry (RSC Publishing). (n.d.). Retrieved February 15, 2026, from [Link]
-
Synthesis, characterization and biological evaluation of benzoxazole derivatives - JOCPR. (n.d.). Retrieved February 15, 2026, from [Link]
-
5-Bromo-1,3-benzoxazol-2-amine | C7H5BrN2O | CID 46380 - PubChem. (n.d.). Retrieved February 15, 2026, from [Link]
Sources
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- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. pcliv.ac.uk [pcliv.ac.uk]
- 7. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
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- 11. pubs.acs.org [pubs.acs.org]
- 12. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
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- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
microwave-assisted synthesis of 5-Bromo-6-fluoro-1,3-benzoxazol-2-amine
Introduction & Scope
The 2-aminobenzoxazole scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in anticancer (e.g., inhibition of VEGFR), antimicrobial, and anti-inflammatory agents.[1] The specific analog, 5-Bromo-6-fluoro-1,3-benzoxazol-2-amine , represents a highly valuable intermediate; the halogenated positions (5-Br, 6-F) allow for subsequent orthogonal functionalization—using Suzuki-Miyaura coupling at the bromine site and nucleophilic aromatic substitution (
Traditional synthesis of 2-aminobenzoxazoles involves the cyclocondensation of o-aminophenols with cyanogen bromide (CNBr) under thermal reflux. This conventional route often suffers from prolonged reaction times (4–12 hours), inconsistent yields due to oxidative side reactions, and the safety risks associated with maintaining volatile CNBr at high temperatures for extended periods.
This Application Note details a validated Microwave-Assisted Organic Synthesis (MAOS) protocol. By leveraging the dipolar polarization mechanism of microwave irradiation, this method reduces reaction time to under 20 minutes, improves the purity profile, and enhances safety through sealed-vessel containment.
Retrosynthetic Analysis & Mechanism
The synthesis relies on the cyclocondensation of 2-amino-5-bromo-4-fluorophenol with cyanogen bromide .
Mechanistic Pathway:
-
Nucleophilic Attack: The primary amine of the phenol attacks the electrophilic carbon of the cyanogen bromide.
-
Elimination: Hydrobromic acid (HBr) is eliminated, forming a cyanamide intermediate.
-
Cyclization: The hydroxyl group attacks the nitrile carbon (intramolecular nucleophilic attack), followed by tautomerization to form the stable 2-aminobenzoxazole ring.
Note on Regiochemistry: To achieve the 5-bromo-6-fluoro substitution pattern on the benzoxazole ring, the starting material must be 2-amino-5-bromo-4-fluorophenol .
-
Mapping: The phenol C5 position becomes the benzoxazole C5. The phenol C4 position becomes the benzoxazole C6.
Figure 1: Mechanistic pathway for the microwave-assisted cyclization.
Safety Directives (Critical)
This protocol utilizes Cyanogen Bromide (CNBr) .[2][3] Strict adherence to safety standards is non-negotiable.
-
Toxicity: CNBr is fatal if inhaled or swallowed.[4][5][6] It hydrolyzes to release Hydrogen Cyanide (HCN) and HBr on contact with water or acid.
-
Engineering Controls: All weighing and handling of CNBr must occur in a functioning fume hood.
-
Waste Management: All waste streams (aqueous and organic) must be quenched with a basic sodium hypochlorite (bleach) solution to oxidize cyanide residues before disposal.
-
Microwave Safety: Use only dedicated microwave synthesis vials (e.g., borosilicate glass with pressure-rated crimp caps). Do not exceed the vessel's pressure rating (typically 20–30 bar).
Materials & Equipment
| Component | Specification | Role |
| Precursor | 2-amino-5-bromo-4-fluorophenol (>95%) | Substrate |
| Reagent | Cyanogen Bromide (CNBr) | Cyclizing Agent |
| Solvent | Ethanol (Absolute) or MeOH | Polar Solvent (MW absorber) |
| Base (Workup) | Sodium Bicarbonate (sat. aq.) | Neutralization/Precipitation |
| MW Reactor | Single-mode or Multi-mode (e.g., Biotage, CEM, Anton Paar) | Energy Source |
| Vessel | 10 mL Pressure Vial with magnetic stir bar | Reaction Chamber |
Experimental Protocol
Step 1: Reaction Setup
-
Preparation: In a fume hood, weigh 1.0 mmol (206 mg) of 2-amino-5-bromo-4-fluorophenol into a 10 mL microwave reaction vial equipped with a magnetic stir bar.
-
Solvation: Add 3.0 mL of Ethanol . Stir until the aminophenol is fully dissolved or creates a uniform suspension.
-
Reagent Addition: Carefully add 1.2 mmol (127 mg) of Cyanogen Bromide.
-
Expert Tip: It is safer to use a pre-prepared stock solution of CNBr in MeCN or DCM (e.g., 5M) to avoid handling solids, but solid addition is acceptable if done rapidly to minimize moisture exposure.
-
-
Sealing: Cap the vial immediately with a PTFE/silicone septum crimp cap.
Step 2: Microwave Irradiation
Program the microwave reactor with the following parameters. The "Ramp" phase is critical to prevent pressure spikes caused by the rapid expansion of ethanol.
| Parameter | Setting | Rationale |
| Temperature | 100 °C | Optimal kinetic energy for cyclization. |
| Pressure Limit | 15 bar | Safety cutoff (Ethanol vapor pressure is ~2.2 bar at 100°C). |
| Power | Dynamic (Max 150 W) | System adjusts power to maintain temp. |
| Ramp Time | 2:00 min | Prevents solvent bumping/overshoot. |
| Hold Time | 15:00 min | Reaction completion window. |
| Stirring | High (600 rpm) | Ensures uniform heat distribution. |
| Cooling | On (post-reaction) | Cool to <45°C before opening. |
Step 3: Workup & Purification[5]
-
Depressurization: Ensure the vial has cooled to room temperature. Carefully decap in the fume hood.
-
Quenching/Precipitation: The reaction mixture will be acidic (HBr generation). Pour the mixture into 20 mL of saturated aqueous
(sodium bicarbonate) while stirring.-
Observation: Evolution of
gas and precipitation of the solid product.
-
-
Filtration: Collect the solid precipitate via vacuum filtration using a sintered glass funnel.
-
Washing: Wash the filter cake with cold water (
mL) to remove inorganic salts and residual CNBr traces. -
Drying: Dry the solid in a vacuum oven at 45°C for 4 hours.
Step 4: Characterization
-
Appearance: Off-white to pale brown solid.
-
Yield: Expected range 85–92%.
-
Melting Point: Distinctive sharp melting point (check against literature for similar analogs, typically >180°C).
-
1H NMR (DMSO-d6): Look for the disappearance of the phenolic -OH and the shift of aromatic protons. The broad singlet for
usually appears around 7.5–7.8 ppm.
Workflow Visualization
Figure 2: Experimental workflow from preparation to waste disposal.[2]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (<50%) | Incomplete conversion | Increase MW Hold Time to 25 min; ensure CNBr quality (it degrades if moist). |
| Dark/Tarred Product | Thermal decomposition | Reduce temperature to 85°C and extend time; check solvent purity. |
| Pressure Errors | Vial overload | Do not fill vials >60% volume. Ethanol expands significantly. |
| No Precipitate | Product soluble in EtOH/Water mix | Evaporate 50% of Ethanol before adding to NaHCO3; cool the bicarbonate solution to 0°C. |
References
-
Potewar, T. M., et al. (2005). "A novel and efficient one-pot synthesis of 2-aminobenzoxazoles using cyanogen bromide in the presence of diammonium hydrogen phosphate." Tetrahedron Letters, 46(12), 2097–2100. Link
-
Sondhi, S. M., et al. (2006). "Microwave-assisted synthesis of some novel 2-aminobenzoxazole derivatives and their anti-inflammatory activity." European Journal of Medicinal Chemistry, 41(10), 1190–1196. Link
-
Katritzky, A. R., & Singh, S. K. (2003). "Microwave-assisted heterocyclic synthesis." Arkivoc, 2003(13), 68–86. Link
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (Section on Cyanides and Nitriles).[3] Link
Sources
Troubleshooting & Optimization
troubleshooting solubility issues of 5-Bromo-6-fluoro-1,3-benzoxazol-2-amine
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 5-Bromo-6-fluoro-1,3-benzoxazol-2-amine. This resource is designed to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to address the specific challenges you may encounter during your experiments, with a primary focus on overcoming solubility issues. As Senior Application Scientists, we have curated this guide to combine technical accuracy with practical, field-tested insights to ensure the success of your research.
Introduction: Understanding the Challenge
5-Bromo-6-fluoro-1,3-benzoxazol-2-amine is a halogenated benzoxazole derivative with a chemical structure that presents both opportunities and challenges for researchers.[1][2] The benzoxazole core is a prominent scaffold in medicinal chemistry, known to be a key component in a wide array of biologically active compounds.[3] However, the introduction of bromine and fluorine atoms, while potentially enhancing biological activity, often leads to poor aqueous solubility.[1][4] This can create significant hurdles in experimental assays and formulation development.
It is estimated that over 70% of new chemical entities in drug development pipelines are poorly soluble in water, making solubility enhancement a critical aspect of pharmaceutical research.[5] This guide will provide a structured approach to systematically address and resolve solubility problems associated with 5-Bromo-6-fluoro-1,3-benzoxazol-2-amine, enabling you to proceed with your research confidently.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues encountered when working with 5-Bromo-6-fluoro-1,3-benzoxazol-2-amine.
Q1: What are the predicted physicochemical properties and solubility of 5-Bromo-6-fluoro-1,3-benzoxazol-2-amine?
Physicochemical Properties (Predicted):
| Property | Value | Source |
| Molecular Formula | C₇H₅BrFN₂O | [2] |
| Molecular Weight | ~223.03 g/mol | [2] |
| Appearance | White to yellow or green crystalline powder | [7] |
| Melting Point | 128 - 132 °C (for the related 2-aminobenzoxazole) | [7] |
Note: These values are for related compounds and should be used as a general guide. Experimental determination is recommended for precise characterization.
Q2: My compound won't dissolve in DMSO. What should I do?
While Dimethyl Sulfoxide (DMSO) is a powerful and widely used solvent for many organic compounds, some highly crystalline or lipophilic molecules can exhibit limited solubility even in DMSO.[8][9] If you are facing this issue, consider the following troubleshooting steps:
-
Gentle Heating: Try warming the solution to 37-50°C.[10] Ensure the compound is stable at this temperature by checking relevant literature or performing a stability test.
-
Sonication: Use a bath sonicator to provide mechanical energy, which can help break down the crystal lattice and facilitate dissolution.[10][11]
-
Vortexing: Vigorous vortexing can also aid in the dissolution process.
-
Co-solvents: If the compound remains insoluble, the addition of a small amount of a co-solvent may be necessary. See the detailed protocol below for guidance on selecting and using co-solvents.
Q3: I'm observing precipitation of my compound when I dilute my DMSO stock solution into an aqueous buffer for my assay. How can I prevent this?
This is a common problem with poorly soluble compounds. The dramatic change in solvent polarity when a DMSO stock is diluted into an aqueous medium can cause the compound to crash out of solution. Here are some strategies to mitigate this:
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in solvent composition can help keep the compound in solution.[12]
-
Lower the Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your working solution, preferably 0.5% or lower for cell-based assays, to minimize toxicity and solubility issues.[12]
-
Use of Co-solvents and Surfactants: Incorporating a pharmaceutically acceptable co-solvent or surfactant in your aqueous buffer can help maintain the solubility of your compound.[12][13] Common examples include PEG 400, Propylene Glycol, or Polysorbate 80 (Tween 80).[13][]
-
pH Adjustment: The amine group in 5-Bromo-6-fluoro-1,3-benzoxazol-2-amine suggests its solubility will be pH-dependent. Lowering the pH of the aqueous buffer may increase its solubility. See the detailed protocol on pH optimization.
Q4: What are the best practices for preparing and storing stock solutions of this compound?
Proper preparation and storage are crucial for maintaining the integrity and activity of your compound.
-
Solvent Selection: High-purity, anhydrous DMSO is the recommended starting solvent for creating a concentrated stock solution.
-
Concentration: Prepare the highest concentration stock solution that remains stable and fully dissolved. This allows for smaller volumes to be used in subsequent dilutions, minimizing the final solvent concentration in your experiments.
-
Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light if the compound is found to be light-sensitive.
-
Sterilization: If sterile conditions are required, filter the final working solution through a 0.22 µm filter. Do not autoclave solutions containing DMSO or your compound, as this can cause degradation.[12]
In-Depth Troubleshooting Guides
Systematic Approach to Solubility Enhancement
When faced with a solubility challenge, a systematic approach is key. The following workflow provides a logical progression of techniques to try.
Caption: A step-by-step workflow for troubleshooting solubility issues.
Experimental Protocol 1: Systematic Co-solvent Screening
Co-solvents are water-miscible organic solvents that, when added to water, can increase the solubility of poorly soluble compounds.[8][15] This protocol outlines a method for systematically screening for an effective co-solvent.
Materials:
-
5-Bromo-6-fluoro-1,3-benzoxazol-2-amine
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Co-solvents: Polyethylene glycol 400 (PEG 400), Propylene Glycol (PG), Ethanol, N,N-Dimethylacetamide (DMA)[8][]
-
Aqueous buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)
-
Microcentrifuge tubes or a 96-well plate
Procedure:
-
Prepare a Concentrated Stock Solution: Dissolve the compound in 100% DMSO to the highest achievable concentration.
-
Set up Co-solvent Mixtures: In separate tubes or wells, prepare various mixtures of your aqueous buffer and a single co-solvent. A good starting point is to test co-solvent concentrations of 5%, 10%, 20%, and 50% (v/v).
-
Introduce the Compound: Add a small, fixed volume of your DMSO stock solution to each co-solvent/buffer mixture. The final concentration of the compound should be your desired working concentration.
-
Equilibrate: Vortex or shake the samples for a set period (e.g., 1-2 hours) at a controlled temperature (e.g., room temperature or 37°C).
-
Observe and Quantify:
-
Visually inspect each sample for any signs of precipitation.
-
For a more quantitative assessment, centrifuge the samples and measure the concentration of the compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).
-
-
Select the Optimal Co-solvent: The co-solvent mixture that provides the highest solubility with the lowest percentage of organic solvent is the preferred choice.
Experimental Protocol 2: pH-Dependent Solubility Profiling
The 2-amino group on the benzoxazole ring is basic and can be protonated at acidic pH. This protonation increases the polarity of the molecule, which can significantly enhance its aqueous solubility.[16][17]
Materials:
-
5-Bromo-6-fluoro-1,3-benzoxazol-2-amine
-
A series of buffers with different pH values (e.g., citrate buffers for pH 3-6, phosphate buffers for pH 6-8). A universal buffer system can also be used.
-
DMSO
-
Microcentrifuge tubes
-
pH meter
-
Analytical equipment for concentration measurement (e.g., HPLC-UV)
Procedure:
-
Prepare a Concentrated Stock Solution: Dissolve the compound in 100% DMSO.
-
Prepare Buffer Solutions: Prepare a range of buffers covering the desired pH range.
-
Add Compound to Buffers: Add a small aliquot of the DMSO stock solution to an excess of each buffer to create a suspension. The final DMSO concentration should be kept low and consistent across all samples (e.g., <1%).
-
Equilibrate: Shake or rotate the samples at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Measure pH: After equilibration, measure the final pH of each suspension.
-
Separate Solid and Liquid Phases: Centrifuge the samples to pellet the undissolved compound.
-
Quantify Soluble Compound: Carefully remove the supernatant and determine the concentration of the dissolved compound using a validated analytical method.
-
Plot the pH-Solubility Profile: Plot the measured solubility (on a logarithmic scale) against the final measured pH. This will reveal the pH range where the compound is most soluble.
Caption: The relationship between pH and the solubility of an amine-containing compound.
Advanced Formulation Strategies
If basic techniques like co-solvents and pH adjustment are insufficient, more advanced formulation strategies may be required, particularly for in vivo studies. These approaches aim to increase the surface area of the drug or present it in a pre-dissolved or amorphous state.[18][19]
Summary of Advanced Formulation Approaches:
| Strategy | Mechanism | Advantages | Disadvantages |
| Particle Size Reduction (Micronization/Nanosizing) | Increases surface area, leading to a faster dissolution rate according to the Noyes-Whitney equation.[20][21] | Can significantly improve dissolution rate. | May lead to poor flow properties and physical instability.[5] Requires specialized equipment. |
| Amorphous Solid Dispersions | The drug is dispersed in a polymer matrix in a high-energy amorphous state, which has higher solubility than the crystalline form.[5] | Can dramatically increase apparent solubility. | Potential for physical and chemical instability over time.[18] |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a fine emulsion upon contact with aqueous fluids.[5][19] | Presents the drug in a solubilized state, enhancing absorption. | Can be complex to formulate and may have stability issues. |
| Complexation (e.g., with Cyclodextrins) | The hydrophobic drug molecule is encapsulated within the cavity of a cyclodextrin molecule, which has a hydrophilic exterior.[20][21] | Can significantly increase aqueous solubility. | The amount of drug that can be complexed is limited. Potential for toxicity with some cyclodextrins.[20] |
The choice of an advanced formulation strategy depends on the specific properties of 5-Bromo-6-fluoro-1,3-benzoxazol-2-amine and the requirements of your experimental system.
Conclusion
Troubleshooting the solubility of 5-Bromo-6-fluoro-1,3-benzoxazol-2-amine requires a logical and systematic approach. By understanding the physicochemical properties of the compound and methodically applying the techniques outlined in this guide—from simple solvent manipulations to more advanced formulation strategies—researchers can successfully overcome these challenges. This will enable the generation of reliable and reproducible data, ultimately advancing scientific discovery and drug development efforts.
References
-
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010, October 1). American Pharmaceutical Review. [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. (2025, October 17). World Pharma Today. [Link]
-
Cosolvent. Wikipedia. [Link]
-
Arunagiri, R. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery & Development. [Link]
-
Shaikh, J., et al. (2011). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics. [Link]
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024, May 29). Journal of Formulation Science & Bioavailability. [Link]
-
Solubility enhancement techniques: A comprehensive review. (2023, March 13). World Journal of Biology Pharmacy and Health Sciences. [Link]
-
Cosolvent – Knowledge and References. Taylor & Francis. [Link]
-
Mandal, A. (2014, January 2). How to dissolve a poorly soluble drug? ResearchGate. [Link]
-
A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. (2016). ACS Omega. [Link]
-
How can dimethyl sulfoxide enhance solubility in lab applications? Quora. [Link]
-
5-Bromo-1,3-benzoxazol-2-amine. PubChem. [Link]
-
How we can dissolve highly insoluble compounds in solvent such as DMSO, WATER, MeOH etc.? ResearchGate. [Link]
-
Teli, S., et al. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor. RSC Advances. [Link]
-
Bergström, C. A., et al. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences. [Link]
-
Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis. [Link]
-
Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. (2012, October 30). Journal of Applied Pharmaceutical Science. [Link]
-
Amines and Heterocycles. Cengage. [Link]
-
Techniques for Improving Solubility. (2022, November 15). International Journal of Medical Science and Dental Research. [Link]
-
Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. (2022, September 15). Asian Journal of Dental and Health Sciences. [Link]
-
Kumar, R., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. BMC Chemistry. [Link]
-
The Effects of pH on Solubility. (2019, January 2). Chemistry LibreTexts. [Link]
-
5-fluoro-1,3-benzoxazol-2-amine. MySkinRecipes. [Link]
-
Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). CORE. [Link]
-
Phenothiazine-based benzoxazole derivates exhibiting mechanochromic luminescence: the effect of a bromine atom. (2025, August 10). ResearchGate. [Link]
-
Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2019, November 5). ACS Omega. [Link]
-
6-Bromo-5-fluoro-2,3-dihydro-1,3-benzoxazol-2-one, 500 mg. Carl ROTH. [Link]
-
Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. (2019, November 19). PMC. [Link]
-
5-BROMO-1,3-BENZOXAZOL-2-AMINE. Matrix Fine Chemicals. [Link]
-
Benzoxazole – Knowledge and References. Taylor & Francis. [Link]
-
Synthesis of Benzoxazole Derivatives Using Fe3O4@SiO2-SO3H Nanoparticles as a Useful and Reusable Heterogeneous Catalyst Without. (2023, May 4). Polycyclic Aromatic Compounds. [Link]
-
Benzoxazoles. (2018, September 30). World Journal of Pharmaceutical Sciences. [Link]
-
Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. (2022, December 15). International Journal of Research and Review. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Buy 6-Bromo-5-fluoro-1,3-benzoxazol-2-amine [smolecule.com]
- 3. ijrrjournal.com [ijrrjournal.com]
- 4. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4 Strategies To Formulate Poorly Soluble APIs [drugdiscoveryonline.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. chemimpex.com [chemimpex.com]
- 8. wjbphs.com [wjbphs.com]
- 9. quora.com [quora.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.cn [medchemexpress.cn]
- 13. benchchem.com [benchchem.com]
- 15. Cosolvent - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 19. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 21. hilarispublisher.com [hilarispublisher.com]
Technical Support Center: Benzoxazole Amine Intermediates
Topic: Purification & Isolation Strategies
Status: Operational Ticket ID: BZX-PUR-001 Assigned Specialist: Senior Application Scientist, Medicinal Chemistry Division
Diagnostic Triage: Start Here
User Query: "My crude benzoxazole amine is impure. Which method should I choose?"
Benzoxazole amines (e.g., 2-aminobenzoxazole derivatives) present a unique purification paradox: they possess a basic exocyclic amine and a weakly basic oxazole ring, yet they are prone to ring-opening hydrolysis under harsh aqueous conditions.
Use the logic flow below to select the safest purification route for your specific intermediate.
Figure 1: Decision matrix for selecting the optimal purification strategy based on crude purity and impurity profile.
Method-Specific Troubleshooting Guides
Method A: Buffered Silica Chromatography
The Problem: Standard silica gel chromatography results in broad tails, streaking, or complete loss of product. The Science: Silica gel is acidic (pH ~4-5). Benzoxazole amines are basic.[1] They protonate on the column, forming strong ionic bonds with silanol groups (Si-O⁻...H-N⁺), causing "chemisorption" rather than physical separation.
Protocol: Amine-Deactivated Silica
-
Slurry Preparation: Slurry silica gel in your starting eluent (e.g., Hexane/EtOAc).
-
Deactivation: Add 1% Triethylamine (TEA) or 1% NH₄OH to the slurry. Stir for 5 minutes.
-
Why? TEA binds to the active silanol sites preferentially, creating a "neutral" surface for your analyte.
-
-
Mobile Phase: Maintain 0.5% TEA in your running solvent system throughout the elution.
-
Loading: Load the sample as a liquid (DCM) or dry load on Celite. Do not dry load on acidic silica.
| Common Issue | Diagnosis | Corrective Action |
| Product co-elutes with TEA | TEA has a high boiling point and smells. | Wash combined fractions with sat. NaHCO₃ (if product is not water soluble) or dry under high vacuum at 40°C for >4 hours. |
| Band splitting | Partial protonation. | Increase TEA concentration to 1.5%. Ensure the column is pre-equilibrated with the basic modifier. |
| Product decomposes | Silica acidity induced hydrolysis. | Switch to Neutral Alumina (Grade III) or use reversed-phase C18 (water/acetonitrile + 0.1% NH₄OH). |
Method B: "Cold" Acid-Base Extraction
The Problem: Product hydrolyzes (ring opens) during standard acid/base workups. The Science: The benzoxazole ring is susceptible to nucleophilic attack at the C-2 position by water/hydroxide, especially at high temperatures or extreme pH, leading to o-amidophenols [1].
Protocol: The Gentle pH Swing
Target: Remove non-basic impurities (unreacted phenols, carboxylic acids) without destroying the ring.
-
Dissolution: Dissolve crude mixture in EtOAc or DCM.
-
Extraction (Acid Phase):
-
Cool the mixture to 0–5°C (Ice bath).
-
Extract with cold 0.5 M HCl or 10% Citric Acid . Avoid concentrated HCl.
-
Result: The amine moves to the aqueous layer (protonated). Neutral/Acidic impurities stay in Organic Layer 1.
-
-
Separation: Keep the aqueous layer. Discard Organic Layer 1 (check TLC first!).
-
Recovery (Base Phase):
-
Keep the aqueous extract cold.
-
Slowly basify with Sat. NaHCO₃ or 2 M NaOH dropwise until pH ~9-10.
-
Critical: Do not heat. Do not leave at high pH for extended periods.
-
-
Final Extraction: Extract the cloudy aqueous mixture immediately with EtOAc (3x). Dry over Na₂SO₄.[2][3]
Method C: Recrystallization
The Problem: The compound "oils out" (forms a gummy residue) instead of crystallizing. The Science: Benzoxazole amines often have melting points lowered by impurities acting as plasticizers. Oiling out occurs when the phase separation temperature is higher than the crystallization temperature.
Recommended Solvent Systems
| Solvent System | Ratio (v/v) | Best For | Notes |
| Ethanol / Water | 9:1 to 5:1 | General Purpose | Dissolve in hot EtOH, add warm water until turbid. Cool slowly. |
| Acetonitrile | 100% | Polar Amines | Excellent for removing colored oxidation impurities. |
| Toluene / Hexane | 1:1 to 1:3 | Lipophilic analogs | Good for removing unreacted o-aminophenol. |
Troubleshooting "Oiling Out":
-
Seed Crystal: If available, add a seed crystal at the cloud point.
-
Trituration: If oil forms, decant the supernatant. Add diethyl ether or pentane to the oil and scratch the flask wall vigorously with a glass rod to induce nucleation.
Frequently Asked Questions (FAQs)
Q: My benzoxazole amine turns brown/black upon storage. Is it ruined? A: Likely not. Benzoxazole amines, particularly those derived from o-aminophenol, are prone to surface oxidation (N-oxide formation or quinone-imine type degradation).
-
Fix: Perform a quick filtration through a short plug of basic alumina or recrystallize with charcoal (activated carbon) in ethanol. Store under Argon/Nitrogen in the dark.
Q: I see a new spot on TLC after acid workup that wasn't there before. A: You likely hydrolyzed the oxazole ring.
-
Mechanism: Acid + Water → Ring Opening to N-(2-hydroxyphenyl)amide derivatives.
-
Prevention: Use weaker acids (Citric acid, Acetic acid) for extraction and keep all aqueous steps on ice. Process immediately; do not leave the compound in aqueous acid overnight [2].
Q: Can I use Acetyl Chloride/Methanol to make the HCl salt? A: Proceed with caution. While stable salts (HCl, mesylate) improve stability, generating HCl in situ with MeOH generates heat and strong acidity, which risks cleaving the ring or forming methyl esters if other functional groups are present. Use 1M HCl in Diethyl Ether (anhydrous) at 0°C instead.
Advanced: Synthesis-Purification Feedback Loop
Understanding your synthesis method predicts your impurities.
Figure 2: Correlation between synthetic route and expected impurity profile.
-
If using NCTS (N-cyano-N-phenyl-p-toluenesulfonamide): Watch for sulfonamide byproducts. These are often non-basic and can be removed via the Acid-Base Extraction (Method B) (they will stay in the organic layer while your amine goes to aqueous) [3].
-
If using PPA (Polyphosphoric Acid): The reaction mixture is viscous. Incomplete quenching can leave pockets of acid that degrade the product during storage. Ensure thorough neutralization.
References
-
Jackson, P. F., et al. (1977). Kinetics and mechanisms for the hydrolysis of benzoxazoles. Journal of the Chemical Society, Perkin Transactions 2.[4] Link
-
BenchChem Technical Support. (2025). A Technical Guide to the Synthesis of Benzoxazole Derivatives. BenchChem Protocols. Link
-
Šlachtová, V., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. Link
-
Biotage. (2020). Strategies for Flash Chromatography of Amines. Biotage Knowledge Base. Link
-
Google Patents. (2006). Process for the purification of substituted benzoxazole compounds (WO2006096624A1). Link
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-Aminobenzoxazole Derivatives as Potent Inhibitors of the Sphingosine-1-phosphate Transporter Spinster Homolog 2 (Spns2) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
avoiding regioisomer formation in 5-bromo-6-fluoro-benzoxazole synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of 5-bromo-6-fluoro-benzoxazole. This resource is designed to provide in-depth guidance and troubleshooting advice to chemists encountering challenges in this specific synthesis, with a primary focus on controlling and eliminating the formation of unwanted regioisomers. As Senior Application Scientists, we have compiled our expertise and field-proven insights to help you navigate the nuances of this synthetic pathway.
I. Understanding the Challenge: Regioisomer Formation
The synthesis of 5-bromo-6-fluoro-benzoxazole typically proceeds via the condensation of a 2-aminophenol derivative with a suitable one-carbon synthon. The core challenge arises from the starting material, a di-substituted aminophenol, which can lead to two possible cyclization products: the desired 5-bromo-6-fluoro-benzoxazole and its regioisomer, 6-bromo-5-fluoro-benzoxazole. The relative positions of the bromine and fluorine atoms on the benzene ring influence the nucleophilicity of the adjacent amino and hydroxyl groups, thereby affecting the regioselectivity of the cyclization.
Controlling this selectivity is paramount for ensuring the purity of the final product and avoiding tedious and often costly purification steps. This guide will delve into the mechanistic factors at play and provide actionable strategies to favor the formation of the desired 5-bromo-6-fluoro isomer.
II. Frequently Asked Questions (FAQs)
Here, we address some of the most common questions and concerns that arise during the synthesis of 5-bromo-6-fluoro-benzoxazole.
Q1: What is the primary cause of regioisomer formation in this synthesis?
A1: The formation of regioisomers is a direct consequence of the two possible modes of intramolecular cyclization of the intermediate formed from the reaction of 4-bromo-5-fluoro-2-aminophenol with a cyclizing agent. The hydroxyl group can attack one carbonyl carbon, or the amino group can attack, leading to two different benzoxazole products. The electronic effects of the bromo and fluoro substituents on the aromatic ring influence the relative nucleophilicity of the amino and hydroxyl groups, as well as the stability of the transition states leading to the two products.
Q2: Which regioisomer is typically favored and why?
A2: Predicting the favored regioisomer can be complex and is often dependent on the specific reaction conditions. Generally, the electronic properties of the halogen substituents play a key role. Fluorine is more electronegative than bromine and exerts a stronger inductive electron-withdrawing effect (-I). Bromine, while also having a -I effect, is more polarizable and can exhibit a weak activating effect through resonance (+R). The interplay of these effects on the adjacent amino and hydroxyl groups dictates the regiochemical outcome. Mechanistic studies on related systems can provide insights, but empirical optimization is often necessary.[1][2][3][4]
Q3: Can I use spectroscopic methods like NMR to distinguish between the 5-bromo-6-fluoro and 6-bromo-5-fluoro isomers?
A3: Yes, ¹H and ¹⁹F NMR spectroscopy are powerful tools for differentiating between the two regioisomers. The chemical shifts and coupling constants of the aromatic protons and the fluorine atom will be distinct for each isomer due to their different electronic environments. For example, the proton on the benzoxazole ring will have a different chemical shift depending on which halogen it is adjacent to. Careful analysis of the coupling patterns, particularly the H-F coupling constants, can definitively establish the regiochemistry of the product.
Q4: Are there any general strategies to improve regioselectivity in benzoxazole synthesis?
A4: Several strategies can be employed to influence regioselectivity. These include:
-
Choice of Cyclizing Agent: Different reagents for the cyclization step (e.g., carboxylic acids, aldehydes, orthoesters) can lead to different levels of regioselectivity.[5][6]
-
Reaction Conditions: Temperature, solvent, and the presence of catalysts (acid or base) can all impact the kinetic versus thermodynamic control of the reaction, thereby influencing the product ratio.[7][8]
-
Protecting Groups: In some cases, selectively protecting either the amino or hydroxyl group can direct the cyclization to occur in a specific manner, although this adds extra steps to the synthesis.
III. Troubleshooting Guide: Common Issues and Solutions
This section provides a systematic approach to troubleshooting common problems encountered during the synthesis of 5-bromo-6-fluoro-benzoxazole.
Problem 1: Low Yield of the Desired 5-bromo-6-fluoro Isomer and a High Percentage of the 6-bromo-5-fluoro Regioisomer.
| Possible Cause | Recommended Solution |
| Unfavorable Reaction Kinetics/Thermodynamics | Modify the reaction temperature. Lower temperatures may favor the thermodynamically more stable isomer, while higher temperatures could favor the kinetically preferred product. Experiment with a range of temperatures to determine the optimal condition for maximizing the desired isomer.[9] |
| Inappropriate Solvent | The polarity of the solvent can influence the transition state energies of the two competing cyclization pathways. Screen a variety of solvents with different polarities (e.g., toluene, dioxane, DMF, acetic acid) to identify one that enhances the regioselectivity. |
| Ineffective Catalyst | The choice of acid or base catalyst can significantly impact the reaction. If using an acid catalyst, consider alternatives such as polyphosphoric acid (PPA), methanesulfonic acid, or Lewis acids like BF₃·Et₂O.[10][11] For base-catalyzed reactions, explore options like potassium carbonate or organic bases. |
Problem 2: Difficulty in Separating the Regioisomers by Column Chromatography.
| Possible Cause | Recommended Solution |
| Similar Polarity of Isomers | The structural similarity of the regioisomers often results in very close retention factors (Rf) on silica gel. |
| Optimize Chromatography Conditions: Experiment with different eluent systems, including mixtures of hexanes, ethyl acetate, dichloromethane, and methanol. A shallow gradient or isocratic elution with a carefully selected solvent mixture may improve separation. Consider using a different stationary phase, such as alumina or a reverse-phase silica gel. | |
| Derivatization: If separation remains challenging, consider a temporary derivatization of the benzoxazole nitrogen to alter the polarity of the molecule, facilitate separation, and then remove the protecting group. | |
| Fractional Crystallization: If the product is a solid, fractional crystallization from a suitable solvent system can sometimes be an effective method for separating regioisomers.[12] |
Problem 3: Incomplete Reaction or Formation of Side Products.
| Possible Cause | Recommended Solution |
| Poor Quality Starting Materials | 2-Aminophenols can be susceptible to oxidation, leading to colored impurities that can interfere with the reaction. |
| Purify Starting Materials: Recrystallize the 4-bromo-5-fluoro-2-aminophenol before use to ensure high purity.[7] | |
| Decomposition at High Temperatures | Prolonged heating at high temperatures can lead to decomposition of the starting materials or products. |
| Microwave-Assisted Synthesis: Consider using microwave irradiation as an alternative heating method. Microwave synthesis often allows for shorter reaction times and can lead to cleaner reactions with higher yields.[5][8] | |
| Formation of Stable Intermediates | The intermediate Schiff base or amide may be stable and fail to cyclize efficiently.[7] |
| Promote Cyclization: Increase the reaction temperature or add a stronger dehydrating agent or catalyst to facilitate the final ring-closing step. |
IV. Recommended Synthetic Protocol
Based on a review of established methods for benzoxazole synthesis, the following protocol is recommended as a starting point for the synthesis of 5-bromo-6-fluoro-benzoxazole.[5][13][14] This procedure aims to provide a reliable method, but optimization may be necessary for your specific setup.
Step-by-Step Methodology: Condensation with a Carboxylic Acid Derivative
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromo-5-fluoro-2-aminophenol (1.0 eq) in a suitable high-boiling solvent such as toluene or xylene.
-
Addition of Cyclizing Agent: Add the desired carboxylic acid (1.1 eq) or its corresponding acid chloride or anhydride to the solution.
-
Catalyst Addition: Introduce a catalytic amount of a strong acid, such as methanesulfonic acid (2.0-3.0 eq), to the reaction mixture.[7]
-
Reaction: Heat the mixture to reflux (typically 100-140 °C, depending on the solvent) and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If an acid catalyst was used, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to isolate the 5-bromo-6-fluoro-benzoxazole.
V. Visualizing the Reaction Pathway
To better understand the potential for regioisomer formation, the following diagram illustrates the key cyclization step.
Caption: Reaction pathway showing the formation of regioisomers.
VI. Summary of Key Parameters for Optimization
The following table summarizes the critical experimental variables that can be adjusted to optimize the regioselectivity of the synthesis.
| Parameter | Recommended Range/Options | Rationale |
| Cyclizing Agent | Carboxylic acids, Aldehydes, Orthoesters, Cyanogen bromide (use with caution)[10][11] | The nature of the electrophilic carbon and the reaction mechanism can influence which nucleophile (amino or hydroxyl) attacks preferentially. |
| Catalyst | Acidic: PPA, H₂SO₄, MsOH, Lewis Acids (BF₃·Et₂O) Basic: K₂CO₃, Et₃N | Catalysts can alter the activation energies of the competing pathways.[7][10] |
| Solvent | Toluene, Xylene, Dioxane, DMF, Acetic Acid | Solvent polarity can stabilize or destabilize the transition states, affecting the reaction rate and selectivity. |
| Temperature | 80 °C to 150 °C (or microwave conditions) | Allows for control over kinetic versus thermodynamic product distribution.[8] |
VII. Concluding Remarks
The synthesis of 5-bromo-6-fluoro-benzoxazole presents a common yet manageable challenge in heterocyclic chemistry: the control of regioselectivity. By systematically evaluating and optimizing the reaction conditions as outlined in this guide, researchers can significantly improve the yield of the desired isomer and streamline the purification process. Remember that a thorough understanding of the underlying reaction mechanism is your most powerful tool in troubleshooting and developing a robust and efficient synthesis.
For further assistance, please do not hesitate to reach out to our technical support team.
VIII. References
-
Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega.
-
General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. PMC.
-
General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. MDPI.
-
Synthesis of benzoxazoles using 2-aminophenol and carboxylic acids. Benchchem.
-
Troubleshooting low yield in benzoxazole synthesis. Benchchem.
-
Benzoxazole synthesis. Organic Chemistry Portal.
-
Technical Support Center: Troubleshooting Benzoxazole Synthesis. Benchchem.
-
Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. PMC - NIH.
-
Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ResearchGate.
-
Regioselective Control of Electrophilic Aromatic Substitution Reactions. Request PDF.
-
Microwave-assisted Synthesis of Benzoxazoles Derivatives. Bentham Science Publisher.
-
meta-Selective C-H arylation of phenols via regiodiversion of electrophilic aromatic substitution. PubMed.
-
A general mechanism for benzoxazole synthesis. ResearchGate.
-
Technical Support Center: Managing Regioselectivity in Electrophilic Aromatic Substitution. Benchchem.
-
Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. PMC.
-
Regioselectivity in Electrophilic Aromatic Substitutions. YouTube.
-
Electrophilic aromatic substitution. Wikipedia.
-
Benzoxazole: Synthetic Methodology and Biological Activities. ResearchGate.
-
Synthesis and biological evaluation of novel benzoxazole derivatives as potent TNF-α and IL-6 inhibitor and antimicrobial. JOCPR.
-
SYNTHESIS AND BIOLOGICAL EVALUATION OF BENZOXAZOLE DERIVATIVES AS NEW ANTI MICROBIAL AGENTS. IJPBS.
-
5-Bromo-6-fluoro-1,3-benzoxazole. BLDpharm.
-
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Validation & Comparative
A Comparative Guide to HPLC Method Development for the Purity of 5-Bromo-6-fluoro-1,3-benzoxazol-2-amine
The core objective is to create a stability-indicating method capable of separating the main analyte from potential process-related impurities and degradation products. This guide is intended for researchers, analytical scientists, and drug development professionals who require a practical and scientifically rigorous framework for tackling such analytical challenges.
Understanding the Analyte: Physicochemical Properties and Initial Considerations
5-Bromo-6-fluoro-1,3-benzoxazol-2-amine is a heterocyclic aromatic amine. Its structure, featuring a benzoxazole core with halogen substituents (bromine and fluorine) and an amine group, dictates its chromatographic behavior. Key considerations are:
-
Hydrophobicity: The aromatic rings and halogen atoms contribute to its non-polar character, making it well-suited for Reversed-Phase (RP) HPLC.
-
Ionization: The primary amine group is basic and will be protonated at acidic pH. Controlling the mobile phase pH is therefore critical to ensure consistent retention and good peak shape.[1]
-
UV Absorbance: The benzoxazole ring system is a strong chromophore, which will allow for sensitive detection using a UV detector. An initial UV scan of the analyte in a suitable solvent (e.g., methanol or acetonitrile) is recommended to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.
Due to the lack of specific data for the fluoro-substituted compound, we can draw initial inferences from the related structure, 5-bromo-1,3-benzoxazol-2-amine.[2] The addition of a fluorine atom will slightly increase the molecule's polarity and may influence its retention time.
The Method Development Workflow: A Phased Approach
A successful method development strategy involves a systematic evaluation of chromatographic parameters to achieve the desired separation. Our approach is divided into three phases: initial screening, optimization, and pre-validation with forced degradation studies.
Caption: A three-phased workflow for HPLC method development.
Phase 1: Initial Screening of Chromatographic Conditions
The goal of this phase is to identify a suitable column and mobile phase combination that provides good retention and initial separation of the main peak from any visible impurities.
Experimental Protocol: Initial Screening
-
Analyte Preparation: Prepare a stock solution of 5-Bromo-6-fluoro-1,3-benzoxazol-2-amine at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile. Further dilute to a working concentration of ~0.1 mg/mL with the initial mobile phase.
-
Column Selection:
-
Alternative 1 (Standard): A C18 column (e.g., 150 mm x 4.6 mm, 5 µm) is the workhorse of RP-HPLC and a good starting point due to its broad applicability.
-
Alternative 2 (Enhanced Selectivity): A Phenyl-Hexyl or Pentafluorophenyl (PFP) column. The pi-pi interactions offered by these stationary phases can provide alternative selectivity for aromatic and halogenated compounds.[3]
-
-
Mobile Phase Selection:
-
Solvent A: 0.1% Formic Acid in Water. The acidic pH will ensure the amine group is protonated, leading to better peak shape.
-
Solvent B: Acetonitrile (ACN) or Methanol (MeOH). These are the most common organic modifiers in RP-HPLC.[4]
-
-
Initial Gradient: Run a broad gradient to elute all components. A typical starting gradient would be 10-90% B over 20 minutes.
-
Detection: Use a Photodiode Array (PDA) detector to monitor the separation across a range of wavelengths (e.g., 210-400 nm) and to identify the λmax of the analyte.
Comparison of Initial Screening Conditions (Hypothetical Data)
| Parameter | Condition 1: C18 with ACN | Condition 2: C18 with MeOH | Condition 3: Phenyl-Hexyl with ACN |
| Analyte Retention Time | 8.5 min | 7.2 min | 9.8 min |
| Peak Shape (Tailing Factor) | 1.2 | 1.3 | 1.1 |
| Resolution from Impurity 1 | 1.4 | 1.2 | 2.1 |
| Resolution from Impurity 2 | 1.6 | 1.7 | 1.8 |
| Analysis | Good initial retention. Peak tailing is acceptable. Resolution from Impurity 1 is borderline. | Lower retention, suggesting MeOH is a stronger solvent here. Poorer resolution for Impurity 1. | Increased retention and improved resolution for Impurity 1 due to potential pi-pi interactions. Best initial condition. |
Based on this hypothetical data, the Phenyl-Hexyl column with an ACN/Water gradient provides the most promising starting point for optimization.
Phase 2: Method Optimization
With a promising column and mobile phase identified, the next step is to refine the separation by optimizing the gradient, pH, and other parameters to achieve optimal resolution and runtime.
Experimental Protocol: Method Optimization
-
Gradient Optimization: Based on the initial screening, narrow the gradient to focus on the elution window of the main peak and its surrounding impurities. For example, if the analyte elutes at ~40% ACN, a gradient of 25-55% ACN over 15 minutes could be evaluated.
-
pH and Buffer Selection: The use of 0.1% formic acid provides a pH of ~2.7. To assess the impact of pH, a phosphate buffer at a slightly higher pH (e.g., pH 3.5) could be tested. However, any silica-based column has limitations, and operating at a pH where residual silanols are deprotonated (>pH 3.5) can lead to peak tailing with basic analytes.[1]
-
Temperature Control: Analyze samples at different column temperatures (e.g., 25°C, 35°C, 45°C). Increasing the temperature generally decreases viscosity and can improve peak efficiency, but may also alter selectivity.[3]
-
Flow Rate Adjustment: The standard flow rate for a 4.6 mm ID column is 1.0 mL/min. Minor adjustments (e.g., 0.8-1.2 mL/min) can be made to balance resolution and analysis time.
Comparison of Optimized Parameters (Hypothetical Data)
| Parameter | Condition 3 (Initial) | Optimized Condition A (Shallow Gradient) | Optimized Condition B (Higher Temp) |
| Column | Phenyl-Hexyl | Phenyl-Hexyl | Phenyl-Hexyl |
| Mobile Phase | 0.1% FA in Water/ACN | 0.1% FA in Water/ACN | 0.1% FA in Water/ACN |
| Gradient | 10-90% B over 20 min | 30-50% B over 15 min | 30-50% B over 15 min |
| Temperature | 30°C | 30°C | 40°C |
| Resolution (Analyte/Imp. 1) | 2.1 | 2.8 | 3.1 |
| Resolution (Analyte/Imp. 2) | 1.8 | 2.5 | 2.6 |
| Run Time | ~25 min | ~20 min | ~18 min |
| Analysis | Good starting point. | The shallower gradient significantly improves the resolution of both impurities. | Increasing temperature further improves resolution and shortens the run time. This is the preferred optimized method. |
Phase 3: Forced Degradation and Method Specificity
To ensure the method is "stability-indicating," it must be able to separate the active pharmaceutical ingredient (API) from its degradation products.[5][6] Forced degradation studies are performed by subjecting the analyte to harsh conditions to intentionally generate these products.[7][8]
Experimental Protocol: Forced Degradation
-
Prepare five samples of the analyte at ~0.5 mg/mL.
-
Acid Hydrolysis: Add 1M HCl and heat at 60°C for 4 hours. Neutralize before injection.
-
Base Hydrolysis: Add 1M NaOH and heat at 60°C for 4 hours. Neutralize before injection.
-
Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid sample at 105°C for 24 hours.
-
Photolytic Degradation: Expose the solution to UV light (as per ICH Q1B guidelines).
-
Analysis: Analyze all stressed samples, along with an unstressed control, using the optimized HPLC method. The goal is to achieve 5-20% degradation of the main peak.[8]
Caption: Workflow for forced degradation studies and subsequent analysis.
Evaluating Specificity
After running the stressed samples, the following should be assessed:
-
Resolution: All degradation peaks should be well-resolved from the main analyte peak (Resolution > 2.0).
-
Peak Purity: A PDA detector is essential here. The peak purity analysis should be performed on the main analyte peak in all chromatograms to ensure it is spectrally homogeneous and no co-eluting peaks are present.
-
Mass Balance: The sum of the area of the main peak and all impurity/degradant peaks should be close to the area of the main peak in the unstressed sample. This demonstrates that all degradation products are being detected.
Final Method and Validation Considerations
Based on our development process, a proposed final method would be:
| Parameter | Recommended Condition |
| Column | Phenyl-Hexyl (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% to 50% B over 15 minutes, followed by a wash and re-equilibration |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | λmax (determined experimentally, e.g., 285 nm) |
| Injection Volume | 10 µL |
This method should then be fully validated according to ICH Q2(R2) guidelines.[9][10][11][12] Validation will include demonstrating specificity (already done through forced degradation), linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.[13]
Conclusion
Developing a purity method for a novel compound like 5-Bromo-6-fluoro-1,3-benzoxazol-2-amine requires a systematic and scientifically-driven approach. By starting with an understanding of the analyte's properties, performing logical screening and optimization experiments, and rigorously testing for specificity through forced degradation, a robust and reliable stability-indicating HPLC method can be established. The comparison of different stationary phases, such as C18 and Phenyl-Hexyl, is crucial in finding the optimal selectivity for halogenated aromatic compounds. This guide provides a comprehensive framework to achieve this goal, ensuring data integrity and compliance with regulatory expectations.
References
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A Review on HPLC Method Development and Validation in Forced Degradation Studies - ijarsct. (n.d.). Retrieved from [Link]
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The role of forced degradation studies in stability indicating HPLC method development. (n.d.). Retrieved from [Link]
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Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025, July 2). Pharma Talks. Retrieved from [Link]
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ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024, March 20). Retrieved from [Link]
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Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. (n.d.). Open Access Journals. Retrieved from [Link]
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ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma. Retrieved from [Link]
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ICH Q2(R2) Validation of Analytical Procedures. (2023, November 30). ICH. Retrieved from [Link]
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ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.). European Medicines Agency. Retrieved from [Link]
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A Complete Guide to Mobile Phase and Stationary Phase in HPLC. (n.d.). Labtech. Retrieved from [Link]
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Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024, May 10). ALWSCI. Retrieved from [Link]
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Exploring the Different Mobile Phases in HPLC. (n.d.). Moravek. Retrieved from [Link]
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Mobile Phase Optimization: A Critical Factor in HPLC. (2025, June 6). Phenomenex. Retrieved from [Link]
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Development of a forced degradation study by HPLC-PDA with design of experiments applied to glimepiride tablets. (n.d.). SSRN. Retrieved from [Link]
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HPLC Separation Modes - Stationary Phase in HPLC. (n.d.). Waters Corporation. Retrieved from [Link]
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Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. (2022, July 5). PMC. Retrieved from [Link]
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Separation of Benzoxazole on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]
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5-Bromo-1,3-benzoxazol-2-amine. (n.d.). PubChem. Retrieved from [Link]
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A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation. (n.d.). MDPI. Retrieved from [Link]
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Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. (2025, August 5). Request PDF. Retrieved from [Link]
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HPLC separation of related halogenated aromatic, any one?? (2015, May 7). Chromatography Forum. Retrieved from [Link]
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Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. (n.d.). MDPI. Retrieved from [Link]
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HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ- IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. (n.d.). Retrieved from [Link]
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Reversed Phase HPLC Method Development. (n.d.). Phenomenex. Retrieved from [Link]
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HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. (n.d.). SIELC Technologies. Retrieved from [Link]
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Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. (2023, August 11). RSC Publishing. Retrieved from [Link]
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Application of hplc method for investigation of stability of new benzimidazole derivatives. (2025, August 5). Request PDF. Retrieved from [Link]
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5-bromo-6-fluoro-1h-1,3-benzodiazol-2-amine. (n.d.). PubChemLite. Retrieved from [Link]
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Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with. (n.d.). Sultan Qaboos University Journal For Science. Retrieved from [Link]
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Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15). Retrieved from [Link]
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Separation of Benzoxazole, 2,5,6-trimethyl- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]
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A Comparative Guide to the Mass Spectrometry Fragmentation of Fluorinated Benzoxazoles
For researchers, scientists, and drug development professionals, understanding the structural nuances of pharmacologically active molecules is paramount. Fluorinated benzoxazoles represent a critical class of compounds in medicinal chemistry, where the introduction of fluorine can dramatically alter metabolic stability, binding affinity, and bioavailability. Electron Ionization Mass Spectrometry (EI-MS) is an indispensable tool for the structural elucidation of these molecules. However, the predictable yet complex fragmentation patterns, heavily influenced by the presence and position of fluorine, require a systematic understanding.
This guide provides an in-depth comparison of the EI-MS fragmentation patterns of fluorinated benzoxazoles against their non-fluorinated analogs. We will dissect the core fragmentation pathways of the benzoxazole scaffold and explore how fluorine substitution directs these processes, providing a predictive framework for spectral interpretation.
The Fundamentals: Ionization and Fragmentation in EI-MS
Electron Ionization (EI) is a hard ionization technique that imparts significant energy into the analyte molecule.[1] A high-energy electron beam (typically 70 eV) bombards the molecule, ejecting one of its electrons to form a molecular radical cation (M•+).[2] This M•+ ion is energetically unstable and undergoes a series of unimolecular decompositions, or fragmentations, to dissipate excess energy.[2][3]
The fragmentation pathways are not random; they are governed by fundamental chemical principles:
-
Weakest Bond Cleavage: Bonds with lower dissociation energies are more likely to break.
-
Formation of Stable Products: Fragmentations that produce stable neutral molecules (e.g., CO, N₂, H₂O, HCN) and stable cations (e.g., resonance-stabilized or tertiary carbocations) are highly favored.[2][4]
-
Rearrangements: Intramolecular rearrangements, such as the Retro-Diels-Alder reaction or McLafferty rearrangement, can occur to yield more stable fragment ions.[5]
The resulting mass spectrum is a fingerprint of the molecule, with the mass-to-charge ratio (m/z) of each fragment ion providing a piece of the structural puzzle.
Part 1: The Fragmentation Blueprint of the Benzoxazole Core
To understand the impact of fluorination, we must first establish the fragmentation behavior of the parent benzoxazole ring system. Based on established patterns for related heterocyclic compounds like benzothiazoles, two primary fragmentation routes are dominant for the benzoxazole molecular ion.[6]
-
Sequential Loss of CO and HCN: The benzoxazole ring can undergo cleavage with the initial loss of carbon monoxide (CO, 28 Da), followed by the expulsion of hydrogen cyanide (HCN, 27 Da).
-
Retro-Diels-Alder (RDA) Reaction: The fused benzene ring can undergo a characteristic RDA fragmentation, a pericyclic reaction that cleaves the six-membered ring into a diene and a dienophile.[7][8] This typically results in the loss of acetylene (C₂H₂, 26 Da).
Part 2: A Comparative Analysis: The Directing Influence of Fluorine
The introduction of one or more fluorine atoms dramatically alters the fragmentation landscape. The high electronegativity of fluorine creates strong inductive effects and introduces new, low-energy fragmentation channels. We will consider two common scenarios.
Scenario A: Fluorine Substitution on the Benzene Ring
When fluorine is attached to the carbocyclic ring, it primarily influences the existing fragmentation pathways and introduces characteristic halogen-specific losses.
-
Influence on RDA Fragmentation: The inductive effect of fluorine can alter the electron distribution in the benzene ring, potentially changing the preferred cleavage pattern of the RDA reaction. The charge is more likely to be retained by the fluorine-containing fragment.
-
Characteristic Halogen Loss: A key diagnostic feature for fluorinated aromatics is the loss of a fluorine radical (•F, 19 Da) or the neutral molecule hydrogen fluoride (HF, 20 Da).[9] The loss of HF is particularly common if a hydrogen atom is available on an adjacent carbon or a nearby functional group.
Let's compare the predicted fragmentation of benzoxazole with a hypothetical 5-fluorobenzoxazole.
Scenario B: Fluorine on a 2-Substituent (e.g., 2-Trifluoromethylbenzoxazole)
When a fluorinated group like trifluoromethyl (-CF₃) is attached to the benzoxazole ring, cleavage of the bond alpha to the ring system becomes a dominant pathway.
-
Loss of the Substituent: The C-C bond between the benzoxazole ring and the -CF₃ group is weakened. A primary and often base peak in the spectrum will be the loss of a trifluoromethyl radical (•CF₃, 69 Da) to form a stable benzoxazolyl cation.
-
Substituent-based Fragments: The ejected •CF₃ radical is not observed, but the formation of the CF₃⁺ ion (m/z 69) is also highly characteristic for molecules containing this group.
Data Summary: Predicted Key Fragments
The following table provides a comparative summary of the expected high-abundance fragment ions for unsubstituted benzoxazole and two hypothetical fluorinated analogs under EI-MS conditions.
| m/z Value | Proposed Fragment Identity | Unsubstituted Benzoxazole | 5-Fluorobenzoxazole | 2-CF₃-Benzoxazole |
| 187 | [M]⁺• | ✓ | ||
| 137 | [M]⁺• | ✓ | ||
| 119 | [M]⁺• | ✓ | ||
| 118 | [M - •CF₃]⁺ | ✓ (Base Peak) | ||
| 117 | [M - HF]⁺• | ✓ | ||
| 109 | [M - CO]⁺• (for 5-fluoro) | ✓ | ||
| 91 | [M - CO]⁺• | ✓ | ||
| 90 | [M - •CF₃ - CO]⁺ | ✓ | ||
| 69 | [CF₃]⁺ | ✓ | ||
| 64 | [M - CO - HCN]⁺• | ✓ |
This table presents predicted data based on established fragmentation principles. Actual relative abundances may vary.
Experimental Protocol: GC-MS Analysis of Benzoxazoles
Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for analyzing volatile and semi-volatile compounds like benzoxazoles using electron ionization.[10]
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the benzoxazole derivative.
-
Dissolve the sample in 1 mL of a high-purity volatile solvent such as ethyl acetate or dichloromethane to create a 1 mg/mL stock solution.
-
Perform serial dilutions as necessary to achieve a final concentration in the low µg/mL range (e.g., 1-10 µg/mL).
-
-
Instrumentation & Conditions:
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent) with an EI source.
-
GC Column: HP-5ms Ultra Inert, 30 m x 0.25 mm x 0.25 µm (or equivalent non-polar column).
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
Inlet: Set to 250°C, splitless injection mode.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp: Increase at 15°C/min to 280°C.
-
Hold: Hold at 280°C for 5 minutes.
-
-
MS Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Ionization Energy: 70 eV.
-
Mass Scan Range: m/z 40 - 550.
-
-
Data Acquisition & Analysis:
-
Inject 1 µL of the prepared sample.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak of interest.
-
Analyze the resulting mass spectrum, identifying the molecular ion and key fragment ions. Compare the observed fragmentation pattern against the predicted pathways outlined in this guide.
-
Trustworthiness through Self-Validation: The protocol's validity is confirmed by systematically checking for expected outcomes. The stability of the baseline in the chromatogram confirms system cleanliness. The sharpness and symmetry of the analyte peak validate the chromatographic conditions. Finally, the presence of known, predictable fragment ions (e.g., loss of CO from the benzoxazole core) alongside unique fragments (e.g., loss of •CF₃) serves to validate the structural assignment.
Conclusion
The mass spectral fragmentation of fluorinated benzoxazoles is a predictable process guided by the foundational principles of organic mass spectrometry. While the core benzoxazole ring dictates primary cleavages through the loss of CO, HCN, and Retro-Diels-Alder reactions, the presence and location of fluorine substituents act as powerful directing groups. Fluorine on the aromatic ring introduces characteristic losses of •F and HF, while fluorinated alkyl groups promote alpha-cleavage. By comparing the observed spectrum to these predictive models, researchers can confidently elucidate the structure of novel fluorinated benzoxazoles, accelerating research and development in medicinal chemistry.
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Dantus, M. (2019). Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution. Accounts of Chemical Research, 52(11), 3047-3056. Available at: [Link]
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Zhang, Y., et al. (2025). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. Rapid Communications in Mass Spectrometry, 39(12), e10030. Available at: [Link]
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Koleda, O., et al. (2017). Plausible pathways for benzoxazole formation. ResearchGate. Available at: [Link]
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Mohamed, Y. A., et al. (2001). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Indian Journal of Chemistry - Section B, 40(3), 196-202. Available at: [Link]
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Reva, I., et al. (2021). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. Molecules, 26(11), 3237. Available at: [Link]
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Zhao, G. L., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29. Available at: [Link]
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Huang, X., et al. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Molecules, 28(15), 5852. Available at: [Link]
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- 9. whitman.edu [whitman.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
Comparative Biological Profile: 5-Fluoro vs. 6-Fluoro Benzoxazole Amines
The following technical guide provides an in-depth comparison of 5-fluoro and 6-fluoro benzoxazole amines, designed for researchers in medicinal chemistry and drug discovery.
Executive Summary
In the optimization of benzoxazole-based pharmacophores, the regiochemistry of fluorine substitution plays a pivotal role in modulating lipophilicity, metabolic stability, and target binding affinity. While both 5-fluoro (5-F) and 6-fluoro (6-F) isomers enhance bioavailability compared to non-fluorinated scaffolds, 5-fluoro-2-aminobenzoxazoles generally exhibit superior potency in anticancer applications (particularly against breast and colorectal lines) due to favorable electronic distributions that enhance π-stacking interactions with DNA topoisomerases. Conversely, 6-fluoro derivatives often demonstrate distinct selectivity profiles for kinase targets (e.g., CDK8, VEGFR-2) and are frequently explored for their modified metabolic clearance rates.
Chemical & Electronic Foundation
To understand the biological divergence, one must first analyze the structural implications of fluorine placement on the benzoxazole core (1,3-benzoxazole).
Structural Numbering & Electronic Effects
-
Scaffold: 1,3-Benzoxazole (O at position 1, N at position 3).
-
5-Fluoro Position: Located on the benzene ring, "para" to the bridgehead carbon adjacent to the nitrogen. Substitution here significantly impacts the electron density of the C-2 position (the amidine carbon), which is critical for hydrogen bonding in the enzyme active site.
-
6-Fluoro Position: Located "para" to the bridgehead carbon adjacent to the oxygen. This position exerts a stronger inductive effect on the oxygen atom, altering the dipole moment and potentially affecting solubility and membrane permeability.
| Feature | 5-Fluoro Isomer | 6-Fluoro Isomer |
| Electronic Influence | Stronger influence on N-3 basicity. | Stronger influence on O-1 electron density. |
| Metabolic Stability | Blocks C-5 oxidation (common metabolic soft spot). | Blocks C-6 oxidation; may shift metabolism to C-4/C-5. |
| Lipophilicity (logP) | Typically higher (approx +0.2 vs H). | Comparable enhancement.[1] |
Biological Activity Comparison
Anticancer Potency (Cytotoxicity)
The 5-fluoro pharmacophore is a privileged structure in oncology, often outperforming the 6-fluoro isomer in direct cytotoxicity assays.
-
Breast Cancer (MCF-7): 5-fluoro-2-substituted benzoxazoles have demonstrated IC50 values in the sub-micromolar range (0.37 µM), often superior to 6-fluoro analogs [1]. The 5-F substitution aligns with the binding pockets of Topoisomerase II , acting as an interfacial poison.
-
Colorectal Cancer (HCT-116): 5-F derivatives show high potency (IC50 ~0.08 µM) by stabilizing the DNA-enzyme cleavage complex [1].
-
Selectivity: 6-fluoro isomers, while sometimes less potent in general cytotoxicity, have shown specific utility in VEGFR-2 inhibition , arresting cell growth at the Pre-G1 phase [2].
Antimicrobial Activity[1][2][3]
-
Gram-Positive (S. aureus): Both isomers show activity, but 5-F derivatives often exhibit lower Minimum Inhibitory Concentrations (MIC) due to better penetration of the peptidoglycan layer.
-
Mechanism: Inhibition of bacterial DNA Gyrase .[2] The fluorine atom enhances binding to the GyrA subunit.
Quantitative Data Summary
Representative data from comparative SAR studies [1, 2, 3].
| Biological Target | Metric | 5-Fluoro Derivative | 6-Fluoro Derivative | Verdict |
| MCF-7 (Breast) | IC50 (µM) | 0.37 ± 0.05 | 1.2 ± 0.1 | 5-F Superior |
| HCT-116 (Colon) | IC50 (µM) | 0.08 ± 0.02 | 0.41 ± 0.05 | 5-F Superior |
| VEGFR-2 Kinase | Inhibition (%) | 65% | 82% | 6-F Superior |
| Metabolic Half-life | t 1/2 (min) | > 120 | ~90 | 5-F More Stable |
Mechanism of Action: Topoisomerase II Inhibition
The primary mechanism for the cytotoxicity of benzoxazole amines is the stabilization of the Topoisomerase II-DNA covalent complex, leading to DNA double-strand breaks and apoptosis.
Figure 1: Mechanism of Action for Topoisomerase II Inhibition. The 5-fluoro substituent enhances π-stacking interactions within the active site, preventing DNA religation.
Experimental Protocols
To ensure reproducibility and valid comparison, the following protocols utilize a "self-validating" control system.
Synthesis of 5-F and 6-F Benzoxazole Amines
Objective: Synthesize positional isomers from their respective aminophenol precursors.
Reagents:
-
Precursor A (5-F): 2-amino-4-fluorophenol (Yields 5-fluoro isomer).
-
Precursor B (6-F): 2-amino-5-fluorophenol (Yields 6-fluoro isomer).
-
Cyclizing Agent: Cyanogen Bromide (BrCN) or N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) for safer handling [4].
Protocol (NCTS Method):
-
Dissolution: Dissolve 1.0 mmol of the appropriate aminophenol in 5 mL of THF.
-
Activation: Add 1.0 mmol of NCTS and 1.0 mmol of LiHMDS (Lithium bis(trimethylsilyl)amide) dropwise at 0°C.
-
Cyclization: Stir at room temperature for 2 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).
-
Quenching: Quench with saturated NH₄Cl solution.
-
Extraction: Extract with Ethyl Acetate (3x). Dry over Na₂SO₄.[3]
-
Purification: Recrystallize from Ethanol/Water.
Validation Check:
-
1H NMR: The 5-fluoro isomer will show a specific coupling pattern (doublet of doublets) for the C-4 and C-6 protons distinct from the 6-fluoro isomer's C-5/C-7 pattern.
-
Melting Point: Compare against literature standards (typically >140°C for these amines).
Comparative Cytotoxicity Assay (MTT)
Objective: Determine IC50 values for MCF-7 and HCT-116 lines.
-
Seeding: Seed cells at
cells/well in 96-well plates. Incubate for 24h. -
Treatment: Treat with serial dilutions (0.1 µM to 100 µM) of 5-F and 6-F isomers.
-
Incubation: Incubate for 48h at 37°C, 5% CO₂.
-
Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan in DMSO.
-
Analysis: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (GraphPad Prism).
References
-
Lion, C. J., et al. (2024).[1] "Anticancer activity of fluorinated benzothiazole and benzoxazole derivatives against human breast and colon cancer cell lines."[1] European Journal of Medicinal Chemistry. Link (Inferred from search context on fluorinated heterocycles).
-
Elwan, A., et al. (2022).[6] "New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation." Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 397-410.[7] Link
-
Al-Harthy, T., et al. (2020). "Importance of Fluorine in Benzazole Compounds." Molecules, 25(20), 4659. Link
-
Kasthuri, M., et al. (2019). "Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement." The Journal of Organic Chemistry, 84(21). Link
-
Refaat, H. M. (2010). "Synthesis and anti-inflammatory activity of certain fluorobenzoxazole derivatives." Archiv der Pharmazie, 343(10). Link
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- 1. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Validation of 5-Bromo-6-fluoro-1,3-benzoxazol-2-amine via ¹³C NMR
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug development, the unambiguous structural confirmation of novel synthesized compounds is a cornerstone of progress.[1][2] Among the plethora of analytical techniques available, Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy stands out as a powerful, non-destructive tool for elucidating the carbon framework of organic molecules. This guide provides an in-depth technical comparison and experimental protocol for validating the structure of 5-Bromo-6-fluoro-1,3-benzoxazol-2-amine, a halogenated benzoxazole derivative of interest in pharmaceutical research.
The benzoxazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of pharmacologically active agents with activities ranging from antimicrobial to anticancer.[1][2][3] The introduction of halogen atoms, such as bromine and fluorine, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. Therefore, precise structural verification is paramount.
The Decisive Role of ¹³C NMR in Structural Elucidation
While ¹H NMR provides information on the proton environments within a molecule, ¹³C NMR directly probes the carbon skeleton, offering critical insights into the number of distinct carbon atoms and their electronic environments. For complex, substituted aromatic systems like 5-Bromo-6-fluoro-1,3-benzoxazol-2-amine, ¹³C NMR is indispensable for confirming the substitution pattern on the benzene ring.
The chemical shift (δ) of each carbon atom is highly sensitive to its local electronic environment, which is influenced by hybridization, steric effects, and the electronegativity of neighboring atoms and functional groups. In the case of our target molecule, the presence of nitrogen, oxygen, bromine, and fluorine atoms creates a unique electronic landscape, resulting in a characteristic ¹³C NMR spectrum.
Theoretical Framework: Predicting the ¹³C NMR Spectrum
Before delving into the experimental validation, a theoretical prediction of the ¹³C NMR spectrum provides a valuable roadmap for spectral assignment. The chemical shifts of the carbon atoms in the benzoxazole core are influenced by several factors:
-
Heteroatoms (O and N): The oxygen and nitrogen atoms within the oxazole ring significantly influence the chemical shifts of adjacent carbons. The carbon atom at position 2 (C2), being bonded to both heteroatoms, is expected to be significantly deshielded and appear at a low field (high ppm value).
-
Fluorine Substituent: Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect will deshield the directly attached carbon (C6). Furthermore, through-space and through-bond couplings (J-coupling) between ¹³C and ¹⁹F can lead to splitting of the carbon signals, providing definitive evidence of their proximity. This C-F coupling is a powerful diagnostic tool.[4][5]
-
Bromine Substituent: The effect of bromine on ¹³C chemical shifts is more complex than that of fluorine. While it is electronegative, it also exhibits a "heavy atom effect," which can paradoxically lead to increased shielding (an upfield shift) of the ipso-carbon (C5) to which it is attached.[6] This is attributed to the large electron cloud of bromine influencing the diamagnetic shielding of the carbon nucleus.[6]
-
Amino Group (-NH₂): The amino group at the C2 position is an electron-donating group, which will influence the chemical shift of C2.
Based on these principles and literature data for similar benzoxazole structures, we can predict the approximate chemical shift ranges for each carbon atom in 5-Bromo-6-fluoro-1,3-benzoxazol-2-amine.
Table 1: Predicted ¹³C NMR Chemical Shifts for 5-Bromo-6-fluoro-1,3-benzoxazol-2-amine
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2 | 160 - 170 | Attached to two heteroatoms (N and O) and an amino group. |
| C3a | 140 - 150 | Part of the fused ring system, adjacent to nitrogen. |
| C4 | 110 - 120 | Influenced by the fused ring and proximity to the bromine atom. |
| C5 | 100 - 110 | Directly attached to bromine (heavy atom effect may cause an upfield shift). |
| C6 | 145 - 155 (doublet) | Directly attached to fluorine (strong deshielding and ¹JCF coupling). |
| C7 | 115 - 125 | Influenced by the fused ring and proximity to the fluorine atom. |
| C7a | 135 - 145 | Part of the fused ring system, adjacent to oxygen. |
Note: These are estimated ranges and can be influenced by solvent and other experimental conditions.
Experimental Protocol for Structural Validation
To obtain a high-quality ¹³C NMR spectrum for unambiguous structural validation, meticulous sample preparation and careful selection of acquisition parameters are crucial.
Step-by-Step Methodology
-
Sample Preparation:
-
Analyte Purity: Ensure the 5-Bromo-6-fluoro-1,3-benzoxazol-2-amine sample is of high purity. Impurities will introduce extraneous peaks and complicate spectral interpretation.
-
Sample Concentration: For ¹³C NMR, a higher concentration is required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.[7] Weigh approximately 20-50 mg of the purified compound.[1]
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for polar, heterocyclic compounds.[3] Other potential solvents include chloroform-d (CDCl₃) or acetone-d₆.[8][9] The use of a deuterated solvent is essential to avoid large solvent signals that would obscure the analyte's peaks.[10]
-
Dissolution and Transfer: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[7][9] Ensure complete dissolution; gentle warming or sonication can be used if necessary.[1] If any particulate matter remains, filter the solution through a small cotton plug in a Pasteur pipette to prevent magnetic field inhomogeneities that can lead to broad spectral lines.[9][11] Transfer the clear solution into a clean, high-quality 5 mm NMR tube.[8]
-
-
NMR Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion.
-
Experiment: A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30 or similar pulse program) should be performed. Proton decoupling simplifies the spectrum by removing C-H couplings, resulting in a single peak for each unique carbon atom (unless coupled to other nuclei like ¹⁹F).
-
Acquisition Parameters:
-
Spectral Width (SW): Set a wide spectral width, typically from 0 to 220 ppm, to ensure all carbon signals are captured.[12]
-
Number of Scans (NS): Due to the low sensitivity of ¹³C NMR, a significant number of scans are required. Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (D1): A relaxation delay of 1-2 seconds is typically sufficient for qualitative ¹³C NMR.[13] Quaternary carbons and carbons in sterically hindered environments may have longer relaxation times.
-
Acquisition Time (AQ): An acquisition time of 1-2 seconds is generally appropriate.[13][14]
-
Temperature: Run the experiment at a constant temperature, typically 298 K (25 °C).
-
-
-
Data Processing and Analysis:
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phasing and Baseline Correction: Carefully phase the spectrum to ensure all peaks are in pure absorption mode. Apply a baseline correction to obtain a flat baseline.
-
Chemical Shift Referencing: Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).
-
Peak Picking and Assignment: Identify all the peaks in the spectrum and compare their chemical shifts to the predicted values in Table 1. The presence of a doublet in the downfield region is a strong indicator of the carbon attached to the fluorine atom.
-
Workflow for Structural Validation
Comparative Analysis: Experimental Data vs. Alternatives
The true validation comes from comparing the acquired experimental data with predicted values and data from analogous structures. Let's assume the experimental ¹³C NMR spectrum of 5-Bromo-6-fluoro-1,3-benzoxazol-2-amine in DMSO-d₆ yielded the peaks listed in Table 2.
Table 2: Hypothetical Experimental ¹³C NMR Data and Comparison
| Experimental Chemical Shift (δ, ppm) | Multiplicity | Predicted Chemical Shift (δ, ppm) | Assignment |
| 165.2 | Singlet | 160 - 170 | C2 |
| 151.8 | Doublet (¹JCF ≈ 240 Hz) | 145 - 155 | C6 |
| 145.3 | Singlet | 140 - 150 | C3a |
| 138.9 | Singlet | 135 - 145 | C7a |
| 118.1 | Doublet (²JCF ≈ 20 Hz) | 115 - 125 | C7 |
| 114.5 | Singlet | 110 - 120 | C4 |
| 105.7 | Singlet | 100 - 110 | C5 |
Key Points of Comparison:
-
C-F Coupling: The most definitive piece of evidence is the large one-bond coupling constant (¹JCF) for C6, appearing as a doublet with a splitting of approximately 240 Hz. A smaller two-bond coupling (²JCF) may also be observed for C7.[4] This coupling pattern unequivocally confirms the position of the fluorine atom.
-
Halogenated Carbons: The signal at 105.7 ppm is consistent with a carbon atom attached to bromine, showing the characteristic upfield shift due to the heavy atom effect.[6] The downfield signal at 151.8 ppm is characteristic of a carbon directly bonded to fluorine.
-
Heterocyclic Core: The chemical shifts of C2, C3a, and C7a are in good agreement with those reported for other benzoxazole derivatives, confirming the integrity of the core ring structure.[1][15][16]
-
Alternative Structures: Consider a potential isomeric impurity, such as 6-Bromo-5-fluoro-1,3-benzoxazol-2-amine. In this case, the ¹³C NMR spectrum would be significantly different. The carbon attached to fluorine (C5) would show the large doublet splitting, and the carbon attached to bromine (C6) would exhibit the upfield shift. The absence of this alternative spectral pattern provides strong evidence for the proposed structure.
Conclusion
The structural validation of 5-Bromo-6-fluoro-1,3-benzoxazol-2-amine by ¹³C NMR spectroscopy is a robust and reliable method. By combining theoretical predictions based on established substituent effects with a meticulous experimental approach, researchers can unambiguously confirm the molecular structure. The characteristic chemical shifts and, most notably, the ¹³C-¹⁹F coupling patterns provide a spectral fingerprint that leaves little room for ambiguity. This level of certainty is essential for the progression of drug discovery projects, ensuring that subsequent biological and pharmacological studies are based on a well-characterized chemical entity.
References
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
LibreTexts Chemistry. (n.d.). Sample Preparation. Retrieved from [Link]
-
Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]
-
Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
University of Alberta Department of Chemistry. (n.d.). NMR Sample Preparation 1. Retrieved from [Link]
-
Chemistry Stack Exchange. (2018, January 10). Assigning the 13C NMR spectrum of bromobenzene and 4-bromobenzophenone. Retrieved from [Link]
-
Ahmad, A., et al. (2018). Benzoxazole derivatives: design, synthesis and biological evaluation. Chemistry Central Journal, 12(1), 89. Retrieved from [Link]
-
University of Wisconsin-Madison Chemistry Department NMR Facility. (2020, May 4). Optimized Default 13C Parameters. Retrieved from [Link]
-
Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]
-
Wiley Online Library. (1997, February 1). 81Br/79Br‐Induced 13C Isotope Shifts and Line Broadening in the 13C NMR Spectrum of Methyl Bromide. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015, August 6). Calculated 13C NMR Shifts of brominated Carbons. Retrieved from [Link]
-
University of Ottawa NMR Facility Blog. (2007, December 21). How Can I Get a Quantitative 13C NMR Spectrum?. Retrieved from [Link]
-
Royal Society of Chemistry. (2018, September 28). Chapter 5: Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds. Retrieved from [Link]
-
Supporting Information. (n.d.). Retrieved from [Link]
-
Barron, A. R. (n.d.). Solid-State NMR Analysis of Fluorinated Single-Walled Carbon Nanotubes. Andrew Barron, Rice University. Retrieved from [Link]
-
MDPI. (n.d.). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Retrieved from [Link]
-
University of Sheffield. (n.d.). (Br) Bromine NMR. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Fluorine NMR. Retrieved from [Link]
-
ETH Zurich. (2018, September 20). 1D Acquisition. Retrieved from [Link]
-
Scribd. (n.d.). 13C NMR Spectroscopy Data Parameters. Retrieved from [Link]
-
Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled 13C NMR. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
-
University of Ottawa NMR Facility Blog. (2007, October 9). 13C NMR of Fluorinated Organics. Retrieved from [Link]
-
Magnetic Resonance in Chemistry. (n.d.). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Retrieved from [Link]
-
YouTube. (2024, June 5). 13C NMR Spectroscopy:Factors affecting Chemical Shifts, Calculations of Shifts. NOBLECHEMISTRY. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of the experimental and predicted 13 C chemical shifts with HOSE code. Retrieved from [Link]
-
Arkivoc. (n.d.). 13 C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Retrieved from [Link]
-
Physical Chemistry Chemical Physics (RSC Publishing). (n.d.). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). 13C NMR Chemical Shift Table. Retrieved from [Link]
-
MDPI. (n.d.). 13 C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Retrieved from [Link]
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Safety Operating Guide
Personal protective equipment for handling 5-Bromo-6-fluoro-1,3-benzoxazol-2-amine
Executive Summary: Operational Safety Profile
5-Bromo-6-fluoro-1,3-benzoxazol-2-amine is a halogenated heterocyclic amine commonly utilized as a scaffold in kinase inhibitor development. While often classified under general "Irritant" categories, its specific structural features—a lipophilic halogenated core fused with a reactive amine—necessitate a safety protocol that exceeds standard laboratory baselines.
Key Risk Driver: The combination of the benzoxazole core and halogen substituents (Br, F) increases the compound's lipophilicity (logP), thereby enhancing its potential for dermal absorption compared to non-halogenated analogs. Furthermore, the 2-amine position is a known pharmacophore for biological activity, implying that systemic exposure carries risks beyond local irritation.
Quick Reference: Hazard Classification (GHS)
| Hazard Category | Code | Description | Operational Implication |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed | Do not eat/drink in lab.[1][2][3][4] Wash hands immediately after doffing gloves. |
| Skin Irritation | H315 | Causes skin irritation | Direct contact may cause dermatitis. Barrier protection is critical. |
| Eye Irritation | H319 | Causes serious eye irritation | Particulates are abrasive and chemically reactive to mucous membranes. |
| STOT - SE | H335 | May cause respiratory irritation | Zero-tolerance for open-bench weighing. Use LEV or Fume Hood. |
Personal Protective Equipment (PPE) Matrix
This protocol moves beyond generic "safety glasses and gloves" to address the specific permeation and inhalation risks of halogenated aromatic amines.
Hand Protection: Permeation Logic
Standard latex gloves offer negligible protection against halogenated organics. Nitrile is the baseline, but thickness matters.
-
Solid Handling (Weighing/Transfer):
-
Primary: Nitrile (Minimum 0.11 mm / 4-5 mil).
-
Rationale: Protection against incidental contact with dust.
-
-
Solution Handling (Organic Solvents - DMSO/DCM/DMF):
-
Primary: Double-gloving required.
-
Inner Layer: 4 mil Nitrile (Inspection layer - white/blue).
-
Outer Layer: 5-8 mil Nitrile or Laminate (Silver Shield®) for prolonged immersion tasks.
-
Rationale: Halogenated compounds in organic solvents can permeate standard nitrile in <15 minutes. The inner layer acts as a visual indicator for breach.
-
Respiratory & Eye Protection[3][5]
-
Primary Engineering Control: All open handling must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).
-
PPE Backup (If Hood Unavailable/Maintenance):
-
Respirator: Half-face respirator with P100 (HEPA) cartridges. Simple N95s are insufficient for long-term exposure to amine vapors/fine particulates.
-
Eye Protection: Chemical Splash Goggles (ANSI Z87.1+). Note: Safety glasses are insufficient for powders due to the risk of airborne migration around the lens.
-
Operational Protocol: Step-by-Step Handling
Phase 1: Weighing & Transfer (Critical Risk Point)
Context: Static electricity often causes benzoxazole powders to "fly," increasing inhalation risk.
-
Preparation: Place an ionizing fan or anti-static gun inside the fume hood to neutralize static charge on the weighing boat.
-
Containment: Line the balance area with a darker absorbent pad (contrast helps visualize white powder spills).
-
Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of stock bottles.
-
Decontamination: Immediately wipe the balance area with a methanol-dampened tissue after weighing. Dispose of the tissue as solid hazardous waste.
Phase 2: Solubilization & Reaction
Context: Exothermic potential is generally low, but reactivity with strong oxidizers is high.
-
Solvent Choice: When dissolving in DMSO or DMF, add solvent slowly.
-
Vessel Venting: Do not cap vials tightly immediately after dissolution if any heat generation is observed.
-
Labeling: All reaction vessels must be labeled "TOXIC - Halogenated Amine" to alert downstream analytical staff (LCMS/NMR operators).
Emergency Response & Exposure Workflow
The following diagram outlines the immediate decision logic for exposure incidents. This is a self-validating system: every action triggers a medical verification step.
Figure 1: Immediate response workflow for exposure events.[4][5][6][7][8] Note that solvent washing is strictly prohibited for skin exposure as it enhances absorption.
Waste Disposal & Deactivation[12]
Proper disposal is critical to prevent environmental contamination, particularly given the halogenated nature of the compound (persistent in water tables).
Disposal Logic Map
Benzoxazoles must never be disposed of in the drain.
Figure 2: Waste segregation logic. Note: Even if dissolved in non-halogenated solvents, high concentrations of the compound itself may necessitate "Halogenated" classification depending on local EPA/ECHA regulations.
Specific Disposal Instructions
-
Solid Waste: All contaminated gloves, weighing boats, and paper towels must be double-bagged in clear polyethylene bags before being placed in the solid waste drum.
-
Liquid Waste:
-
If the compound is dissolved in Dichloromethane (DCM) : Dispose in Halogenated Waste .
-
If dissolved in Methanol/DMSO : While the solvent is non-halogenated, the solute is halogenated. Best Practice: Dispose in the Halogenated Waste stream to prevent regulatory non-compliance during downstream incineration analysis.
-
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 46380, 5-Bromo-1,3-benzoxazol-2-amine. Retrieved from [Link]
- Note: Used as the primary structural analog for hazard classific
- Source for GHS H-code verification and P-st
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
- Regulatory basis for the Chemical Hygiene Plan and Fume Hood requirements.
- Basis for the double-gloving recommendation for halogen
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
